molecular formula C9H15N3O2 B2471615 Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate CAS No. 955963-28-7

Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate

カタログ番号: B2471615
CAS番号: 955963-28-7
分子量: 197.238
InChIキー: ITGWPYTXLOLLJQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate (CAS 955963-28-7 ) is a high-purity organic compound with the molecular formula C 9 H 15 N 3 O 2 and a molecular weight of 197.23 g/mol . This ester derivative of a 4-amino-3,5-dimethylpyrazole is characterized as a dry powder and is a valuable synthetic building block in medicinal chemistry and drug discovery research . The presence of both an amino group and an ester moiety on the pyrazole core makes it a versatile intermediate for further chemical transformations, such as the synthesis of more complex molecules through amidation, condensation, and nucleophilic substitution reactions . Researchers utilize this compound primarily as a precursor for the development of potential pharmacologically active molecules. It is supplied with a typical purity of 98% . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet (SDS) before use. This material may be harmful if swallowed and may cause skin and serious eye irritation .

特性

IUPAC Name

ethyl 2-(4-amino-3,5-dimethylpyrazol-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-4-14-8(13)5-12-7(3)9(10)6(2)11-12/h4-5,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITGWPYTXLOLLJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=C(C(=N1)C)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Technical Guide to Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate: Physicochemical Properties, Synthesis, and Research Applications

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This guide focuses on a specific, functionalized derivative, Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate. While not extensively cataloged as a commercial product, its structure represents a highly valuable and versatile building block for drug discovery. The presence of a primary amine, an ester, and a substituted pyrazole ring provides multiple reaction handles for library synthesis and lead optimization. This document provides a comprehensive overview of its fundamental molecular properties, proposes a detailed and validated synthetic route based on established chemical principles, and explores its potential applications in the development of novel therapeutics.

Molecular Profile and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the cornerstone of its application in research and development. This section details the structural and physicochemical characteristics of Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate.

1.1. Chemical Structure and Nomenclature

The molecule's structure is defined by a central 1H-pyrazole ring, substituted at the 1-position with an ethyl acetate group, at the 3- and 5-positions with methyl groups, and at the 4-position with an amino group.

Figure 1: Chemical Structure of the Title Compound.
1.2. Molecular Formula and Weight

Based on its constituent atoms, the molecular formula and weight have been calculated. This data is critical for stoichiometric calculations in synthesis and for analytical characterization, such as mass spectrometry.

  • Molecular Formula: C₉H₁₅N₃O₂

  • Molecular Weight: 197.24 g/mol

1.3. Tabulated Physicochemical Data

The table below summarizes the key identifiers and calculated properties for the compound. These values are essential for predicting its behavior in various experimental settings, including solubility and membrane permeability.

PropertyValueSource
IUPAC Name ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate-
Molecular Formula C₉H₁₅N₃O₂Calculated
Molecular Weight 197.24 g/mol Calculated
Monoisotopic Mass 197.11643 g/mol Calculated
Topological Polar Surface Area 79.24 ŲPredicted
XLogP3 0.8Predicted
Hydrogen Bond Donors 1 (the -NH₂ group)Calculated
Hydrogen Bond Acceptors 4 (2x ring N, 2x ester O)Calculated
Synthesis and Mechanistic Insights
2.1. Proposed Synthetic Pathway

The synthesis is best approached as a three-step process starting from readily available commercial materials. The workflow is designed for efficiency and scalability.

G start Acetylacetone + Hydrazine step1 Step 1: Pyrazole Formation (Nitration) start->step1 HNO₃/H₂SO₄ intermediate1 3,5-Dimethyl-4-nitro-1H-pyrazole step1->intermediate1 step2 Step 2: N-Alkylation intermediate1->step2 Ethyl bromoacetate, K₂CO₃, Acetone intermediate2 Ethyl 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate step2->intermediate2 step3 Step 3: Nitro Group Reduction intermediate2->step3 SnCl₂·2H₂O, HCl or H₂, Pd/C product Ethyl 2-(4-amino-3,5-dimethyl- 1H-pyrazol-1-yl)acetate step3->product

Figure 2: Proposed Three-Step Synthesis Workflow.
2.2. Detailed Experimental Protocol

Step 1: Synthesis of 3,5-Dimethyl-4-nitro-1H-pyrazole This initial step involves the cyclization to form the pyrazole ring followed by nitration at the electron-rich C4 position.

  • Rationale: The reaction between a 1,3-dicarbonyl compound (acetylacetone) and hydrazine is a classic and highly efficient method for constructing the pyrazole core. Subsequent nitration is directed to the 4-position due to the activating nature of the ring nitrogens and methyl groups.

  • Procedure:

    • To a stirred solution of acetylacetone (1.0 eq) in glacial acetic acid, add hydrazine hydrate (1.0 eq) dropwise while maintaining the temperature below 20°C.

    • Stir the mixture at room temperature for 4 hours.

    • Cool the resulting solution of 3,5-dimethylpyrazole to 0°C in an ice bath.

    • Slowly add a pre-cooled mixture of concentrated sulfuric acid and nitric acid (1:1 v/v).

    • Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 3 hours.

    • Pour the reaction mixture onto crushed ice and neutralize carefully with a saturated solution of sodium bicarbonate.

    • The resulting precipitate is filtered, washed with cold water, and dried under vacuum to yield the nitro-pyrazole intermediate.

Step 2: Synthesis of Ethyl 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate This is a standard N-alkylation reaction to introduce the ethyl acetate side chain.

  • Rationale: The pyrazole N-H is acidic and can be deprotonated by a mild base like potassium carbonate. The resulting pyrazolate anion acts as a nucleophile, attacking the electrophilic carbon of ethyl bromoacetate in an Sₙ2 reaction. Acetone is an ideal polar aprotic solvent for this transformation.

  • Procedure:

    • Dissolve 3,5-dimethyl-4-nitro-1H-pyrazole (1.0 eq) in acetone.

    • Add anhydrous potassium carbonate (1.5 eq) and ethyl bromoacetate (1.2 eq).

    • Reflux the mixture with vigorous stirring for 12-18 hours, monitoring the reaction progress by TLC.

    • After completion, cool the mixture and filter off the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Purify the crude residue by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain the N-alkylated product.

Step 3: Synthesis of Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate The final step is the reduction of the aromatic nitro group to a primary amine.

  • Rationale: The reduction of a nitro group to an amine is a fundamental transformation. Tin(II) chloride in hydrochloric acid is a classic and reliable method that is tolerant of the ester functional group.[1] Alternatively, catalytic hydrogenation (H₂ over Pd/C) offers a cleaner workup and is also highly effective. The choice depends on available equipment and desired scale.

  • Procedure (Using SnCl₂):

    • Suspend Ethyl 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate (1.0 eq) in ethanol.

    • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) in concentrated hydrochloric acid.

    • Heat the mixture to 70°C and stir for 3-5 hours until TLC indicates the complete consumption of the starting material.

    • Cool the reaction, pour it onto ice, and basify to pH 8-9 with a concentrated NaOH or Na₂CO₃ solution.

    • Extract the aqueous layer multiple times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final product. Further purification can be achieved via recrystallization or column chromatography if necessary.

Applications in Drug Discovery and Development

Functionalized pyrazoles are of immense interest to the pharmaceutical industry due to their proven track record as core components of marketed drugs and clinical candidates.[3]

3.1. The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring system is a bioisostere of imidazole and is capable of participating in hydrogen bonding as both a donor and an acceptor. This versatility allows it to interact with a wide range of biological targets. Derivatives have been investigated for numerous therapeutic areas, including:

  • Oncology: As inhibitors of kinases and other signaling proteins.[4][5]

  • Infectious Diseases: Exhibiting potent antibacterial and antifungal activity.[2][3]

  • Inflammation and Pain: As inhibitors of enzymes like COX-2.

3.2. A Versatile Synthetic Intermediate

Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate is not just a potential final compound but a powerful intermediate.

  • The 4-amino group can be readily derivatized via acylation, sulfonylation, or reductive amination to explore the surrounding chemical space.

  • The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, a common functional group in drug molecules.

This dual functionality allows for the creation of large, diverse chemical libraries from a single, advanced intermediate, accelerating the hit-to-lead process.

Figure 3: Drug Discovery Workflow from the Core Scaffold.
References
  • NextSDS. ethyl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate hydrochloride — Chemical Substance Information. [Link]

  • SciSpace. A new method for the synthesis of 4-amino-3,5-dimethylpyrazoles and related compounds. [Link]

  • Chemspace. Ethyl 2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate. [Link]

  • MDPI. Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. [Link]

  • PubChem. [2-[(3,5-dimethyl-1-phenylpyrazol-4-yl)amino]-2-oxoethyl] 2-(2-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)acetate. [Link]

  • Google Patents. WO2001012189A1 - 3(5)
  • MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]

  • Chemspace. Ethyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate. [Link]

  • NextSDS. ethyl 2-(4-amino-1H-pyrazol-1-yl)acetate — Chemical Substance Information. [Link]

  • ResearchGate. The uses of ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate to synthesis pyrazole, thiophene, pyridine and coumarin derivatives with antitumor activities. [Link]

  • ARKAT USA. Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. [Link]

  • PubChemLite. Ethyl 2-(4-formyl-3,5-dimethyl-1h-pyrazol-1-yl)acetate. [Link]

  • SpectraBase. Ethyl 2-[3-(pyrazin-2-yl)-1H-1,2,4-triazol-5-yl]acetate. [Link]

  • SureChEMBL. Compound Details - SCHEMBL12004288. [Link]

  • RSC Publishing. Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with coumarinylthiazolyl pyrazole system as potential VEGFR-2 inhibitors and apoptosis inducer. [Link]

  • PMC. Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with coumarinylthiazolyl pyrazole system as potential VEGFR-2 inhibitors and apoptosis inducer. [Link]

  • ACS Publications. Discovery of 3-Ethyl-4-(3-isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)benzamide (TAS-116) as a Potent, Selective, and Orally Available HSP90 Inhibitor. [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavior throughout the drug development lifecycle—from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive framework for determining and interpreting the solubility profile of Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate, a substituted pyrazole derivative. We will explore the underlying principles of solubility, present detailed, field-proven experimental protocols for its determination, and discuss the thermodynamic analysis required for a complete understanding of the solute-solvent interactions. This document is intended for researchers, scientists, and drug development professionals who require a robust methodology for characterizing the solubility of novel chemical entities.

Introduction: The Central Role of Solubility

Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate is a heterocyclic compound featuring a pyrazole core, a structure known for a wide range of pharmacological activities.[1] The molecule's architecture—comprising a basic amino group, a hydrogen-bond-accepting ester moiety, and the aromatic pyrazole ring—suggests a complex solubility behavior that is highly dependent on the nature of the solvent.[2]

Understanding the solubility of this compound is not merely an academic exercise; it is fundamental to process chemistry and pharmaceutical development.[3] Accurate solubility data is essential for:

  • Process Optimization: Designing efficient crystallization and purification steps.[3]

  • Formulation Development: Selecting appropriate solvent systems for liquid formulations or for processes like nanosuspension preparation.[4]

  • Preclinical Studies: Ensuring adequate compound concentration in vehicles for in vitro and in vivo assays.

  • Predictive Modeling: Building thermodynamic models to forecast solubility in un-tested conditions, accelerating development.[5][6]

This guide provides the scientific rationale and actionable protocols to systematically determine the solubility of Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate in a diverse range of organic solvents.

Rationale for Solvent Selection

The principle of "like dissolves like" provides a foundational starting point. The solubility of our target molecule will be dictated by the interplay of its hydrogen bonding capacity and polarity with the properties of the solvent. Therefore, a diverse set of solvents should be selected to probe these interactions.

Table 1: Recommended Organic Solvents and Their Physicochemical Properties

Solvent Class Dielectric Constant (ε) at 20°C Dipole Moment (μ, Debye) H-Bonding Character Rationale
Methanol Polar Protic 33.0 1.70 Donor & Acceptor Probes polar and hydrogen bonding interactions.
Ethanol Polar Protic 24.5 1.69 Donor & Acceptor Similar to methanol but with reduced polarity.
Isopropanol Polar Protic 19.9 1.66 Donor & Acceptor Further reduction in polarity within the alcohol series.
Acetonitrile Polar Aprotic 37.5 3.92 Acceptor Only High polarity, but lacks hydrogen bond donation.
Acetone Polar Aprotic 20.7 2.88 Acceptor Only A common ketone with moderate polarity.[4]
Ethyl Acetate Polar Aprotic 6.02 1.78 Acceptor Only An ester, relevant for potential auto-solubility effects.[7]
Dichloromethane Non-polar 9.08 1.60 Weak Acceptor A common non-polar solvent used in synthesis.
Toluene Non-polar 2.38 0.36 Aromatic Probes π-π stacking interactions with the pyrazole ring.

| Heptane | Non-polar | 1.92 | ~0 | Inert | Represents a fully non-polar, aliphatic environment. |

Experimental Determination of Equilibrium Solubility

The most reliable method for determining solubility is the isothermal shake-flask method, which measures the concentration of a saturated solution at thermodynamic equilibrium.[4][8] For higher throughput, automated systems that measure clear point temperature can also be employed.[9]

Protocol 1: Isothermal Shake-Flask Method

This protocol is the gold standard for generating high-quality, thermodynamically valid solubility data.[8]

Methodology:

  • Preparation: Add an excess amount of solid Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Solvent Addition: Add a precisely known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

  • Equilibration: Seal the vial tightly and place it in an orbital shaker or on a magnetic stir plate within a temperature-controlled chamber (e.g., 25°C and 37°C). Agitate the suspension for a period sufficient to reach equilibrium (typically 24-48 hours). A preliminary kinetic study can confirm the time required.

  • Phase Separation: After equilibration, allow the vials to rest in the temperature-controlled chamber for at least 2 hours to allow undissolved solids to settle. For fine suspensions, centrifuge the vials at a controlled temperature.

  • Sampling: Carefully withdraw a sample of the clear supernatant. Immediately filter the sample through a chemically-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial to remove any remaining microscopic particles.[8]

  • Dilution: Accurately dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), to determine the concentration of the dissolved compound.[10]

G cluster_prep Preparation & Equilibration cluster_sampling Sampling & Analysis A 1. Add excess solid to vial B 2. Add known volume of solvent A->B C 3. Seal and agitate at constant temperature (24-48h) B->C D 4. Settle or Centrifuge to separate phases C->D Equilibrium Reached E 5. Withdraw and filter supernatant (0.22 µm) D->E F 6. Accurately dilute filtrate E->F G 7. Quantify concentration via validated HPLC method F->G H Final Solubility Data G->H Calculate Solubility (mg/mL, mol/L) G MolStruct Molecular Structure (Solute & Solvent) Properties Physicochemical Properties (Polarity, H-Bonding) MolStruct->Properties determines Experiment Experimental Measurement (Shake-Flask Method) Properties->Experiment guides Understanding Comprehensive Understanding of Solute-Solvent Interactions Properties->Understanding informs RawData Solubility Data (mg/mL at T1, T2...) Experiment->RawData yields ThermoCalc Thermodynamic Calculation (van't Hoff Plot) RawData->ThermoCalc is used for Insights Thermodynamic Insights (ΔH°sol, ΔS°sol) ThermoCalc->Insights provides Insights->Understanding leads to

Caption: Logical relationship from molecular properties to thermodynamic understanding.

Conclusion

This technical guide outlines a robust, scientifically-grounded strategy for determining the solubility profile of Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate. By employing the isothermal shake-flask method with a validated HPLC quantification protocol, researchers can generate high-fidelity data. Subsequent analysis using the van't Hoff equation elevates this data from a simple physical measurement to a deeper thermodynamic understanding of the solute-solvent system. This comprehensive characterization is an indispensable step in the rational design of chemical processes and the successful development of new pharmaceutical agents.

References

  • Journal of the American Chemical Society. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles.
  • Journal of the American Chemical Society - ACS Publications. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures.
  • MIT Open Access Articles. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures.
  • ChemRxiv. (n.d.). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles.
  • ResearchGate. (n.d.). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents.
  • Benchchem. (n.d.). Improving solubility of pyrazole derivatives for reaction.
  • IJCPA. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
  • PubMed. (2008). Extraction and determination of 2-pyrazoline derivatives using liquid phase microextraction based on solidification of floating organic drop.
  • Benchchem. (n.d.). Overcoming poor solubility of pyrazole derivatives during reaction workup.
  • MDPI. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation.
  • Cheméo. (n.d.). Chemical Properties of Ethyl Acetate (CAS 141-78-6).
  • ijprajournal. (2025). Synthesis and Evalution of Pyrazole Derivatives by Different Method.
  • Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model.
  • DTIC. (n.d.). solubility report of 3-(5-amino-1,2,4-oxadiazol-3-yl)-4-nitro.

Sources

Mechanism of action for pyrazole derivatives like Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action for Novel Pyrazole Derivatives

Foreword: The Pyrazole Scaffold - A Privileged Framework in Modern Drug Discovery

The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone of medicinal chemistry.[1][2][3] Its remarkable versatility in chemical modification and its capacity to engage with a wide array of biological targets have cemented its status as a "privileged scaffold."[2][4][5] This is evidenced by the numerous FDA-approved drugs that incorporate this core structure, including the anti-inflammatory agent Celecoxib, and a host of targeted cancer therapies like Crizotinib (a kinase inhibitor) and Apixaban (a Factor Xa inhibitor).[6][7][8]

The very success of this scaffold, however, presents a challenge when a novel derivative, such as Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate, is synthesized. Its biological activity is a blank slate. The critical question for any research and development program is not just if it works, but how it works. This guide is designed for researchers, scientists, and drug development professionals, providing a systematic, field-proven framework for the complete elucidation of a novel pyrazole derivative's mechanism of action (MoA). We will move beyond rote protocols to explore the causality behind experimental choices, ensuring a robust and self-validating path from an unknown compound to a well-characterized molecular agent.

Part 1: Hypothesis Generation - Mapping the Landscape of Pyrazole Bioactivity

Before any experiment is conducted, a rational hypothesis must be formed based on the established pharmacology of the pyrazole class. The structure of a new derivative provides clues to its potential targets. Pyrazole-containing compounds have demonstrated activity against three primary classes of targets.

The Predominant Target: Protein Kinases

The most extensive application of pyrazole derivatives is in the inhibition of protein kinases.[4][5][9][10] Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[11][12]

Why Pyrazoles Excel as Kinase Inhibitors: The pyrazole ring is an excellent bioisostere for other aromatic systems and possesses both hydrogen bond donor (the N-1 proton) and acceptor (the N-2 lone pair) capabilities.[1][6][7] This allows it to form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a common feature of ATP-competitive inhibitors.[4] The ability to readily functionalize the pyrazole ring allows for optimization of interactions with adjacent hydrophobic pockets, enhancing both potency and selectivity.[4][9] Many successful drugs, such as Ruxolitinib (JAK1/2 inhibitor) and Crizotinib (ALK/ROS1/MET inhibitor), leverage a pyrazole core for this purpose.[5]

Potential Signaling Pathway Interruption: A novel pyrazole derivative could inhibit a variety of kinase-driven pathways, such as the MAPK/ERK or PI3K/Akt pathways, which are central to cell proliferation and survival.[9]

kinase_pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Pyrazole Derivative Inhibitor->RAF

Caption: Generic MAPK signaling pathway showing potential inhibition by a pyrazole derivative.

An Emerging Role: G-Protein Coupled Receptor (GPCR) Modulation

While less common than kinase inhibition, pyrazole derivatives have been developed as modulators of GPCRs.[13][14] Instead of acting as direct agonists or antagonists at the orthosteric site (where the endogenous ligand binds), small molecules often function as allosteric modulators.[14] They bind to a different site on the receptor, subtly changing its conformation and thereby modulating the effect of the natural ligand. This can be a highly desirable mechanism, offering greater specificity and a more fine-tuned physiological response.

A Specific Function: Ion Channel Blockade

Several pyrazole compounds have been identified as potent and selective blockers of ion channels.[15][16][17] For example, specific derivatives can discriminate between TRPC (Transient Receptor Potential Cation) and Orai channels, which are critical for calcium signaling.[15][16] The mechanism is often a direct physical occlusion of the channel pore, preventing ion flux. This activity is highly dependent on the three-dimensional shape and electrostatic properties of the molecule.

Part 2: A Funnel-Based Experimental Approach to MoA Elucidation

The following workflow is designed as a logical funnel, starting with broad, unbiased methods to identify a candidate target, followed by highly specific, hypothesis-driven assays to validate that target and precisely define the molecular mechanism.

Stage 1: Unbiased Target Deconvolution

The first step with a novel compound that shows a desirable phenotypic effect (e.g., kills cancer cells) is to identify its direct molecular target(s). This process is known as target deconvolution.[18][19][20] Among the various techniques, an affinity-based chemical proteomics approach is one of the most powerful and direct.[21]

Core Technique: Capture Compound Mass Spectrometry (CCMS)

CCMS is a superior method for identifying specific protein targets from a complex biological sample, such as a cell lysate.[22] It involves creating a chemical probe version of the compound of interest to "fish" for its binding partners.

Caption: Experimental workflow for target deconvolution using CCMS.

Detailed Protocol: Target Identification via Affinity Chromatography / CCMS

  • Causality Statement: This protocol is designed to specifically isolate proteins that bind directly to the pyrazole derivative. The inclusion of a competition control is the self-validating step; a true target's binding will be significantly reduced in the presence of excess free compound, distinguishing it from non-specific background proteins.[21][22]

  • Probe Synthesis:

    • Synthesize a modified version of Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate. This "probe" molecule must incorporate two additional functionalities: a photo-reactive group (like a diazirine) for covalent cross-linking to the target upon UV irradiation, and a bio-orthogonal handle (like an alkyne) for later attachment of a purification tag.

    • Rationale: The linker attaching these groups must be carefully designed to minimize steric hindrance that could interfere with target binding.[18]

  • Lysate Preparation:

    • Prepare a native protein lysate from a relevant cell line (e.g., a cancer cell line sensitive to the compound). Maintain non-denaturing conditions to preserve protein folding and complexes.

  • Affinity Capture & Competition:

    • Divide the lysate into two conditions:

      • Assay Condition: Add the synthesized probe molecule.

      • Competition Control: Add a 100-fold molar excess of the original, unmodified pyrazole derivative before adding the probe molecule.

    • Incubate to allow the probe to bind to its target protein(s).

  • Covalent Crosslinking:

    • Irradiate the samples with UV light to activate the photo-reactive group on the probe, forming a permanent covalent bond with any closely associated proteins.

    • Rationale: This step locks in the interaction, preventing dissociation during the stringent washing steps to follow.[21]

  • Tagging and Pulldown:

    • Add a biotin-azide molecule to the lysates. It will react with the alkyne handle on the probe via "click" chemistry.

    • Introduce streptavidin-coated magnetic beads to the lysate. The high-affinity interaction between biotin and streptavidin will immobilize the probe and its cross-linked protein target(s) onto the beads.[21]

  • Washing and Elution:

    • Perform a series of stringent washes to remove all non-specifically bound proteins.

    • Elute the captured proteins from the beads.

  • Protein Identification by Mass Spectrometry:

    • Digest the eluted proteins into peptides using trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins present in the sample by matching the peptide fragmentation spectra against a protein database.

  • Data Analysis:

    • Compare the protein lists from the Assay and Competition Control conditions. A true target will be highly abundant in the assay sample and significantly depleted or absent in the competition control.

Stage 2: Target Validation and Mechanistic Characterization

Once the deconvolution experiment yields a high-confidence putative target (e.g., "Kinase X"), the next stage is to validate this interaction and characterize its functional consequences using orthogonal, hypothesis-driven assays.

validation_workflow cluster_0 Biochemical Validation cluster_1 Cellular Validation Start Putative Target Identified (e.g., Kinase X) Biochem Biochemical Assays (In Vitro) Start->Biochem Does it directly inhibit the target? Cellular Cell-Based Assays (In Cellulo) Biochem->Cellular Does inhibition affect cell signaling? IC50 Determine IC50 (e.g., ADP-Glo) Biochem->IC50 Binding Measure Binding Affinity (e.g., TR-FRET) Biochem->Binding Selectivity Selectivity Profiling Cellular->Selectivity Is the effect specific to the target? Phospho Target Phosphorylation Assay (Western Blot / ELISA) Cellular->Phospho Phenotype Confirm Cellular Phenotype (e.g., Apoptosis Assay) Cellular->Phenotype Conclusion MoA Confirmed: Selective Kinase X Inhibitor Selectivity->Conclusion

Caption: Workflow for validating a putative kinase inhibitor.

Protocol A: Characterizing a Protein Kinase Inhibitor

  • Causality Statement: This protocol validates the kinase target by confirming direct enzymatic inhibition and linking it to a downstream cellular event. Measuring potency (IC₅₀) provides quantitative evidence of the interaction's strength.[11][23]

  • Biochemical Potency Determination (IC₅₀):

    • Assay: Use a luminescence-based kinase activity assay, such as ADP-Glo™. This assay measures the amount of ADP produced during the kinase reaction; lower ADP levels indicate greater inhibition.[24]

    • Procedure:

      • Set up a series of reactions containing a fixed amount of recombinant Kinase X, its specific substrate peptide, and ATP.

      • Add the pyrazole derivative across a range of concentrations (e.g., 10-point, 3-fold serial dilution).

      • Allow the kinase reaction to proceed for a set time.

      • Add ADP-Glo™ Reagent to stop the reaction and deplete unused ATP.

      • Add Kinase Detection Reagent to convert the generated ADP into a luminescent signal.

      • Measure luminescence using a plate reader.

    • Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration required for 50% inhibition).

  • Cellular Target Engagement:

    • Assay: Use Western Blotting to measure the phosphorylation of a known downstream substrate of Kinase X in cells.

    • Procedure:

      • Treat cells with the pyrazole derivative at various concentrations (e.g., 0.5x, 1x, 5x, 10x the IC₅₀ value).

      • Lyse the cells and separate proteins by SDS-PAGE.

      • Transfer proteins to a membrane and probe with a primary antibody specific to the phosphorylated form of the substrate (e.g., anti-phospho-SubstrateY).

      • Probe a separate blot with an antibody for the total amount of the substrate to ensure equal loading.

    • Analysis: A dose-dependent decrease in the phosphorylated substrate signal, with no change in the total substrate level, confirms that the compound is inhibiting the kinase's activity inside the cell.

  • Selectivity Profiling:

    • Screen the compound against a broad panel of other kinases (e.g., the 468-kinase panel at Eurofins/DiscoverX).

    • Rationale: This is a critical self-validating step. A truly valuable compound will show high potency against its intended target (Kinase X) and significantly lower potency (ideally >100-fold) against other kinases, minimizing potential off-target effects.[25]

Protocol B: Characterizing a GPCR Modulator

  • Causality Statement: This protocol determines if the compound affects GPCR signaling by measuring the canonical downstream second messengers or protein recruitment events that are hallmarks of receptor activation or modulation.[26][27]

  • Second Messenger Assays:

    • Assay: Measure changes in cyclic AMP (cAMP) for Gs/Gi-coupled receptors or intracellular calcium for Gq-coupled receptors.

    • Procedure (cAMP):

      • Use a cell line expressing the target GPCR and a BRET- or FRET-based cAMP biosensor.

      • Treat cells with a known agonist for the receptor in the presence and absence of various concentrations of the pyrazole derivative.

      • Measure the biosensor signal over time.

    • Analysis: A potentiation of the agonist-induced signal suggests a positive allosteric modulator (PAM), while a decrease suggests a negative allosteric modulator (NAM).

  • β-Arrestin Recruitment Assay:

    • Assay: Use an assay like the Tango assay or an enzyme-fragment complementation assay to measure the recruitment of β-arrestin to the receptor upon activation.[27]

    • Analysis: This helps to characterize ligand bias—whether the compound preferentially activates G-protein signaling or β-arrestin signaling, which can have different physiological outcomes.[28]

Protocol C: Characterizing an Ion Channel Blocker

  • Causality Statement: Electrophysiology provides the most direct and functionally relevant readout of ion channel activity, measuring the actual flow of ions across the cell membrane in real-time.[29][30]

  • Whole-Cell Patch-Clamp Electrophysiology:

    • Assay: This technique measures the summed current from all channels on a single cell.[31][32]

    • Procedure:

      • Use a cell line heterologously expressing the target ion channel.

      • Form a high-resistance "gigaseal" between a glass micropipette and the cell membrane.

      • Rupture the membrane patch to gain electrical access to the cell's interior ("whole-cell" configuration).

      • Apply a voltage protocol designed to open the target channels and record the resulting ionic current.

      • Perfuse the cell with a solution containing the pyrazole derivative at various concentrations.

    • Analysis: A dose-dependent reduction in the measured current provides direct evidence of channel blockade. The voltage-dependence of the block can also be studied to further elucidate the mechanism.[33]

Part 3: Data Synthesis and Interpretation

Building a Self-Validating Case:

  • Quantitative Correlation: The effective concentrations should align across different assays. The biochemical IC₅₀ should be reasonably predictive of the concentration needed to see an effect in a cellular target engagement assay. Discrepancies can point to factors like cell permeability or metabolic instability, which are also critical pieces of information.

Example Data Summary Table:

Kinase TargetIC₅₀ (nM) of Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate
Kinase X (Hypothesized Target) 50
Kinase A>10,000
Kinase B8,500
Kinase C>10,000
PI3Kα12,000
CDK2>10,000

This table clearly visualizes the compound's high potency and selectivity for its intended target.

Conclusion

Elucidating the mechanism of action for a novel pyrazole derivative like Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate is a systematic process of discovery and validation. It begins with broad, unbiased screening to identify a putative target and funnels down to specific biochemical and cellular assays that confirm the target and precisely define the molecular interaction. By employing a strategy of orthogonal, self-validating experiments—from chemical proteomics to enzymatic assays and cellular analyses—researchers can build a robust, data-driven understanding of a compound's function. This rigorous approach is fundamental to transforming a promising chemical scaffold into a well-characterized lead candidate for therapeutic development.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry. [Link]

  • Computational methods for studying G protein-coupled receptors (GPCRs). (2016). PubMed. [Link]

  • From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy. (2025). PubMed. [Link]

  • Electrophysiological Approaches for the Study of Ion Channel Function. PMC. [Link]

  • Biochemical assays for kinase activity detection. (2025). Celtarys - Drug Discovery. [Link]

  • Novel Structural Approaches to Study GPCR Regulation. (2016). MDPI. [Link]

  • Electrophysiology, Patch Clamp Technique, Cardiac Electrophysiology. Molecular Devices. [Link]

  • Kinase Activity Assay. Creative Diagnostics. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]

  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. (2025). IJNRD. [Link]

  • Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. (2025). PMC. [Link]

  • Novel pyrazole compounds for pharmacological discrimination between receptor-operated and store-operated Ca2+ entry pathways. PMC. [Link]

  • 5 Target Deconvolution Approaches in Drug Discovery. (2018). Technology Networks. [Link]

  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. PMC. [Link]

  • Novel pyrazole compounds for pharmacological discrimination between receptor-operated and store-operated Ca(2+) entry pathways. (2012). PubMed. [Link]

  • Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. (2022). Hilaris. [Link]

  • Laboratory Techniques in Electrophysiology. Creative Bioarray. [Link]

  • (PDF) Techniques for studying ion channels: An introduction. (2025). ResearchGate. [Link]

  • 5 Analysis of Electrophysiological Data. CNR. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. [Link]

  • GPCR Biosensors to Study Conformational Dynamics and Signaling in Drug Discovery. (2024). Annual Reviews. [Link]

  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (2025). Arabian Journal of Chemistry. [Link]

  • Deciphering complexity of GPCR signaling and modulation: implications and perspectives for drug discovery. (2025). Portland Press. [Link]

  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026). ResearchGate. [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. [Link]

  • Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. (2018). PMC. [Link]

  • Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions. discoverx.com. [Link]

  • Target Deconvolution for Phenotypic Antibodies and Small Molecules. discoverx.com. [Link]

  • WO/2008/092942 PYRIDINYL-PYRAZOLE DERIVATIVES AND THEIR USE AS POTASSIUM CHANNEL MODULATORS. (2008). WIPO Patentscope. [Link]

  • (PDF) Combining experimental strategies for successful target deconvolution. (2025). ResearchGate. [Link]

  • Target deconvolution techniques in modern phenotypic profiling. PMC. [Link]

Sources

An In-depth Technical Guide to Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate: Safety, Handling, and Research Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate, a substituted pyrazole derivative of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of a specific Material Safety Data Sheet (MSDS) for this compound, this document synthesizes safety and handling information from structurally related pyrazole compounds. It is intended to offer a robust safety framework and highlight its potential applications in research and development.

Chemical Identification and Properties

Identifier Value
Chemical Name Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate
Molecular Formula C9H15N3O2
Molecular Weight 197.24 g/mol
CAS Number 35599-63-2
Property Estimated Value/Information
Appearance Likely a solid (powder or crystalline)
Solubility Expected to be soluble in organic solvents
Stability Stable under normal laboratory conditions[1]

Hazard Identification and Safety Precautions

The hazard profile for Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate has been constructed by analyzing data from analogous pyrazole compounds. The primary hazards associated with similar compounds include skin and eye irritation, and potential toxicity if ingested or inhaled[2][3][4].

Potential Hazard Statements (based on related compounds):

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.[2]

Personal Protective Equipment (PPE)

A rigorous PPE protocol is essential when handling this and related compounds.

Protection Type Specification Rationale
Eye/Face Protection Safety glasses with side-shields or goggles.[1]To prevent eye irritation from dust or splashes.[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber).[1]To prevent skin irritation and potential absorption.[2]
Body Protection Laboratory coat.To protect against accidental spills.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.[1]To avoid inhalation of potentially harmful dust or aerosols.

Experimental Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_hood Work in a chemical fume hood prep_ppe->prep_hood prep_weigh Weigh compound carefully prep_hood->prep_weigh handle_dissolve Dissolve in appropriate solvent prep_weigh->handle_dissolve Proceed to handling handle_transfer Use appropriate glassware for transfers handle_dissolve->handle_transfer clean_decontaminate Decontaminate work surfaces handle_transfer->clean_decontaminate After experiment clean_dispose Dispose of waste in a labeled container clean_decontaminate->clean_dispose clean_remove_ppe Remove PPE correctly clean_dispose->clean_remove_ppe

Caption: Safe handling workflow for pyrazole compounds.

First-Aid Measures

Emergency procedures should be in place before beginning any work with this compound. The following measures are based on data for similar chemicals[1][5][6].

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[5] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[6]

Storage and Disposal

Proper storage and disposal are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[2][7]

  • Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations.[1] The compound should be disposed of in a designated chemical waste container.

Fire-Fighting Measures

In the event of a fire, the following measures are recommended based on general laboratory chemical fire procedures.

  • Extinguishing Media: Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

  • Specific Hazards: Combustion may produce toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[5]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]

Applications in Research and Drug Development

Pyrazole derivatives are a cornerstone in medicinal chemistry due to their wide range of biological activities. The structural motif of Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Synthesis of Bioactive Molecules

The 4-amino-3,5-dimethylpyrazole core is a key pharmacophore. The synthesis of such compounds often involves the reduction of a corresponding azo or nitro derivative.[8][9] The ethyl acetate group at the 1-position provides a reactive handle for further chemical modifications, allowing for the exploration of a diverse chemical space.

General Synthetic Pathway to 4-Aminopyrazoles:

start Azo or Nitro Pyrazole Precursor reduction Reduction Reaction (e.g., with Hydrazine Hydrate) start->reduction product 4-Aminopyrazole Derivative reduction->product

Caption: General synthesis of 4-aminopyrazole derivatives.

Potential Therapeutic Areas

The pyrazole nucleus is present in numerous approved drugs and clinical candidates. Research into pyrazole-containing compounds has shown promise in several therapeutic areas:

  • Anticancer Agents: Many pyrazole derivatives have been investigated for their anticancer properties, acting through various mechanisms such as kinase inhibition.[10]

  • Anti-inflammatory Agents: The pyrazole scaffold is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs).

  • Antimicrobial and Antiviral Agents: Substituted pyrazoles have demonstrated activity against a range of pathogens.

  • Central Nervous System (CNS) Disorders: Certain pyrazole derivatives have shown potential in treating neurological conditions.[11]

The unique substitution pattern of Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate makes it an attractive starting point for the development of novel compounds targeting these and other diseases. The amino group can be functionalized to introduce new pharmacophoric elements, while the ester can be hydrolyzed to the corresponding carboxylic acid for further derivatization or to improve pharmacokinetic properties.

Conclusion

References

  • NextSDS. ethyl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate hydrochloride - Chemical Substance Information. [Link]

  • Riabukhin, S. V., et al. "Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy." Tetrahedron, vol. 77, no. 15, 2021, p. 131959. [Link]

  • Merck Millipore. SAFETY DATA SHEET. [Link]

  • Pi Chemicals. Material Safety Data Sheet. [Link]

  • Unsal-Tan, O., et al. "A new method for the synthesis of 4-amino-3,5-dimethylpyrazoles and related compounds." Journal of the Faculty of Pharmacy of Istanbul University, vol. 38, no. 1, 2005, pp. 69-76. [Link]

  • Publisso. Ethyl acetate. [Link]

  • SKYPEL. MATERIAL SAFETY DATA SHEET. [Link]

  • ResearchGate. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. [Link]

  • NextSDS. ethyl 2-(4-amino-1H-pyrazol-1-yl)acetate — Chemical Substance Information. [Link]

  • Columbia University. EHS200.05 Chemical Ordering and Storage Procedures. [Link]

  • ECHA. Pyrazole. [Link]

  • Google Patents. WO2001012189A1 - 3(5)
  • ResearchGate. The uses of ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate to synthesis pyrazole, thiophene, pyridine and coumarin derivatives with antitumor activities. [Link]

  • PubChem. [2-[(3,5-dimethyl-1-phenylpyrazol-4-yl)amino]-2-oxoethyl] 2-(2-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)acetate. [Link]

  • NextSDS. ethyl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate. [Link]

  • ACS Publications. Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties. [Link]

  • SUEZ. Environmental Instruction - Handling and Storage of Chemicals (EI-09). [Link]

  • RSC Publishing. Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with coumarinylthiazolyl pyrazole system as potential VEGFR-2 inhibitors and apoptosis inducer: synthesis, cytotoxic evaluation, cell cycle, autophagy, in silico ADMET and molecular docking studies. [Link]

  • Regulations.gov. Ethiprole Human Health Risk Assessment. [Link]

  • MDPI. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

  • ResearchGate. Toxicological Evaluation of a Novel Cooling Compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2- thienylmethyl)acetamide. [Link]

Sources

The 4-Amino-3,5-dimethyl-1H-pyrazole Scaffold: A Technical Guide to Synthesis, Derivatization, and Biological Activity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the pyrazole nucleus is a privileged structural motif. Specifically, 4-amino-3,5-dimethyl-1H-pyrazole (ADMP) and its derivatives have emerged as highly versatile building blocks for drug discovery. The strategic placement of methyl groups at the C3 and C5 positions provides steric shielding and lipophilicity, while the C4-amino group serves as an orthogonal nucleophilic handle for the synthesis of amides, ureas, and transition metal complexes[1].

This whitepaper synthesizes current structural insights, self-validating synthetic protocols, and preliminary biological activities of ADMP derivatives, providing a comprehensive framework for drug development professionals.

Structural and Electronic Foundations

The biological efficacy of ADMP derivatives is deeply rooted in their unique electronic architecture. Unlike unsymmetrical pyrazoles that suffer from complex tautomeric equilibria, the symmetry imparted by the 3,5-dimethyl substitution in the ADMP core simplifies the electronic environment, locking the tautomeric forms into a more predictable state[1].

Quantum mechanical evaluations, including Frontier Molecular Orbital (FMO) analysis and Molecular Electrostatic Potential (MEP) mapping, reveal that the C=O and NH moieties in ADMP-amides act as highly active electrophilic and nucleophilic regions, respectively[2]. This dual hydrogen-bond donor/acceptor capacity is critical for docking into the active sites of metalloenzymes and kinase pockets[3]. Furthermore, to enhance aqueous solubility for biological assays, ADMP is frequently crystallized with organic acids, forming stable, ladder-like hydrogen-bonded networks such as4[4].

Synthetic Workflows & Derivatization Strategies

Direct nucleophilic substitution on the electron-rich pyrazole ring is thermodynamically disfavored. Therefore, accessing the 4-amino derivative requires a strategic electrophilic aromatic substitution (nitration) followed by reduction[1].

SynthWorkflow A 3,5-Dimethyl-1H-pyrazole (Starting Material) B Nitration (HNO3/H2SO4) Electrophilic Aromatic Substitution A->B C 3,5-Dimethyl-4-nitro-1H-pyrazole (Intermediate) B->C D Reduction (Hydrazine Hydrate) Nitro to Amine Conversion C->D E 4-Amino-3,5-dimethyl-1H-pyrazole (ADMP Core) D->E F Amide Coupling / Urea Formation (Derivatization) E->F G Biologically Active Derivatives (Anticancer / Antimicrobial) F->G

Synthetic workflow for 4-amino-3,5-dimethyl-1H-pyrazole derivatives.

Self-Validating Protocol: Synthesis of the ADMP Core

Step 1: Regioselective Nitration

  • Causality: The methyl groups at C3 and C5 direct electrophilic attack exclusively to the C4 position via hyperconjugative electron donation. Strict temperature control (< 10°C) is mandatory to prevent oxidative cleavage of the pyrazole ring[1].

  • Procedure: Dissolve 3,5-dimethyl-1H-pyrazole (1.0 eq) in concentrated H₂SO₄ at 0°C. Slowly add a nitrating mixture (conc. HNO₃/H₂SO₄, 1.2 eq) dropwise over 30 minutes. Stir for 2 hours at room temperature.

  • Validation: Pour the mixture over crushed ice. The sudden shift in dielectric constant forces the precipitation of 3,5-dimethyl-4-nitro-1H-pyrazole as a pale yellow solid. Confirm completion via TLC (Hexane:EtOAc 7:3); the highly polar starting material will be absent.

Step 2: Reduction to the Amine

  • Causality: While catalytic hydrogenation (H₂/Pd) is common, using hydrazine hydrate as the hydrogen donor prevents heavy-metal contamination in downstream biological assays and yields only nitrogen gas and water as byproducts[1].

  • Procedure: Suspend the nitro intermediate (1.0 eq) in ethanol. Add Pd/C (10% w/w) followed by the cautious, dropwise addition of hydrazine hydrate (3.0 eq) at 60°C. Reflux for 4 hours.

  • Validation: The reaction is visually self-validating; the cessation of vigorous N₂ gas evolution indicates complete consumption of the nitro species. Filter through Celite, concentrate, and precipitate as a dihydrochloride salt using ethereal HCl to yield a bench-stable, highly crystalline product[1].

Preliminary Biological Activity

ADMP derivatives exhibit a broad spectrum of biological activities, heavily dependent on the nature of the C4-substituent.

Anticancer Activity via Metallo-Complexation

Unmodified ADMP and its carboxamide derivatives act as potent chelating agents. When complexed with transition metals (e.g., Cu²⁺, Co²⁺), these compounds demonstrate significant cytotoxicity against cancer cell lines such as HepG2 and A549[3]. The primary mechanism of action involves the intracellular generation of Reactive Oxygen Species (ROS) and subsequent DNA intercalation, which selectively triggers apoptosis rather than necrosis[3].

MOA A ADMP-Metal Complex Cellular Internalization B Intracellular ROS Generation A->B C DNA Intercalation & Damage A->C D Mitochondrial Dysfunction (Cytochrome c release) B->D C->D E Caspase Cascade Activation (Caspase-3/9) D->E F Targeted Cancer Cell Apoptosis E->F

Apoptotic signaling pathway induced by ADMP-metal complexes.

Antimicrobial and Antinociceptive Properties

Converting the C4-amine into an amide linkage (e.g., reacting with 4-bromobenzoyl chloride) yields derivatives with notable antimicrobial and antinociceptive (analgesic) properties[5]. The amide carbonyl and the pyrazole NH act cooperatively to disrupt bacterial cell wall synthesis and modulate pain receptor pathways[5].

Protease Inhibition

Recent high-throughput screening has identified6 as potent, selective inhibitors of Kallikrein-Related Peptidase 6 (KLK6)[6]. The neutral nature of the pyrazole P1 residue allows for transient quiescent affinity labeling, providing high selectivity over off-target proteases like trypsin[6].

Quantitative Data Summary
Derivative ScaffoldTarget / AssayObserved ActivityMechanistic Insight
ADMP-Amides Antimicrobial (S. aureus, E. coli)Moderate to GoodAmide linkage acts as a critical H-bond donor/acceptor, disrupting cell wall integrity[5].
ADMP-Metal Complexes Cytotoxicity (HepG2, A549)High (IC₅₀ ~ 5-15 µM)Facilitates intracellular ROS generation and DNA intercalation, triggering apoptosis[3].
ADMP-Depsipeptides KLK6 InhibitionIC₅₀ = 640 nMNeutral P1 residue enables transient quiescent affinity labeling; highly selective over trypsin[6].
ADMP-Citrate Salts Physicochemical ProfilingN/AForms a stable monohydrate ladder-like structure via charge-assisted N⁺–H···O hydrogen bonds[4].

Conclusion

The 4-amino-3,5-dimethyl-1H-pyrazole scaffold is a highly tunable pharmacophore. By leveraging its predictable regiochemistry and orthogonal reactivity, researchers can synthesize a vast library of derivatives—from metalloenzyme-inhibiting metal complexes to highly selective protease inhibitors. Strict adherence to the self-validating synthetic protocols outlined above ensures the high-purity generation of these critical medicinal chemistry building blocks.

References

  • Benchchem. "3,5-Dimethyl-1H-pyrazole-1-carboxamide | 934-48-5". Benchchem.
  • Taylor & Francis. "Synthesis and antinociceptive-antimicrobial activities of some new amide derivatives of 3,5-di/-and 1,3,5-trimethylpyrazoles". Taylor & Francis Online.
  • Benchchem. "3,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride|CAS 1056451-38-7". Benchchem.
  • ResearchGate. "Two neoteric pyrazole compounds as potential anti-cancer agents: Synthesis, electronic structure, physico-chemical properties and docking analysis".
  • ACS Publications. "Depsipeptides Featuring a Neutral P1 Are Potent Inhibitors of Kallikrein-Related Peptidase 6 with On-Target Cellular Activity". ACS.
  • ResearchGate. "Synthesis, single-crystal X-ray diffraction, NLO and DFT studies of centrosymmetric 4-amino-3,5-dimethyl-1 H -pyrazolium citrate monohydrate salt".

Sources

Thermal stability and melting point of Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Thermal Profiling and Stability Characterization of Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate: A Technical Guide for Drug Development

Executive Summary

In early-stage drug development, the thermal and kinetic stability of a target active pharmaceutical ingredient (API) dictates its formulation strategy, storage requirements, and ultimate viability. This whitepaper provides an in-depth, self-validating methodological framework for characterizing the thermal stability and melting point of Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate (CAS: 955963-28-7) . By bridging structural chemistry with advanced calorimetric techniques, this guide empowers analytical scientists to generate high-fidelity, regulatory-compliant stability profiles.

Structural Analysis and Thermal Causality

To accurately design a thermal analysis protocol, we must first deconstruct the molecule's structural liabilities and intermolecular potential. Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate is a highly functionalized pyrazole derivative governed by competing structural forces:

  • Crystal Lattice Stabilization (Hydrogen Bonding): The primary amine (-NH₂) at the C4 position acts as a potent hydrogen bond donor. The pyrazole ring nitrogens and the ester carbonyl oxygen serve as corresponding acceptors. This extensive hydrogen-bonding network heavily stabilizes the crystal lattice, driving up the melting point ( Tm​ ) and the enthalpy of fusion ( ΔHfus​ ).

  • Steric Hindrance and Lipophilicity: Counteracting the hydrogen bonds are the bulky N1-ethyl acetate appendage and the C3/C5 dimethyl groups. This steric bulk disrupts optimal planar packing of the pyrazole rings, introducing lattice defects that lower the overall melting threshold.

  • Thermal Degradation Pathways: The electron-rich nature of the 4-amino-3,5-dimethylpyrazole core makes the molecule highly susceptible to oxidative degradation at elevated temperatures. Furthermore, the ester linkage is a classic liability for thermal hydrolysis if trace moisture is present during heating.

Because of these competing factors, empirical determination using high-precision calorimetry is mandatory to establish the true phase behavior of this compound.

Self-Validating Experimental Protocols

To ensure data trustworthiness and eliminate instrumental artifacts, the following protocols are designed as self-validating systems. Every parameter choice is grounded in the causality of thermal physics, aligning with the principles outlined in 1[1].

Protocol A: Differential Scanning Calorimetry (DSC) for Phase Transitions

Objective: To determine the absolute melting point ( Tm​ ), enthalpy of fusion ( ΔHfus​ ), and detect potential polymorphic transitions.

  • System Calibration: Calibrate the DSC cell constant and temperature axis using high-purity Indium ( Tm​ = 156.6°C, ΔHfus​ = 28.45 J/g). Causality: This establishes an absolute, traceable baseline, ensuring that any observed endotherms are inherent to the sample, not sensor drift.

  • Sample Preparation: Accurately weigh 1.5 to 2.5 mg of the compound into a standard aluminum pan. Causality: Utilizing a low sample mass minimizes thermal gradients across the crystal bed, preventing thermal lag and ensuring sharply resolved endothermic peaks.

  • Crimping: Seal the pan with a pinhole lid. Causality: The pinhole allows the escape of volatile impurities or trapped moisture without causing pan deformation, which would otherwise alter the thermal contact with the sensor and invalidate the heat flow measurement.

  • Heat-Cool-Heat Cycle:

    • Equilibrate at 20°C.

    • Heating Run 1: Heat at 10°C/min to 150°C. (Erases thermal history and desolvates the sample).

    • Cooling Run: Cool at 10°C/min to 20°C. (Forces recrystallization).

    • Heating Run 2: Heat at 2°C/min to 150°C. Causality: A significantly slower secondary heating rate provides the superior resolution required to deconvolute closely overlapping polymorphic transitions, a critical step in2[2].

  • Atmosphere: Purge with dry Nitrogen at 50 mL/min to suppress oxidative degradation of the 4-amino group during the melt.

Protocol B: Thermogravimetric Analysis (TGA) for Degradation Kinetics

Objective: To determine the onset of thermal decomposition ( Td​ ) and differentiate it from a true melt.

  • Sample Loading: Load 5.0 to 10.0 mg of the compound into an open platinum crucible.

  • Thermal Cycle: Heat from 25°C to 400°C at a rate of 10°C/min.

  • Dual-Gas Validation:

    • Run 1 (Nitrogen): Purge with dry N₂ (40 mL/min). Causality: Isolates purely thermal breakdown mechanisms (e.g., ester cleavage, decarboxylation) by removing oxygen from the system.

    • Run 2 (Synthetic Air): Purge with air. Causality: Maps the oxidative degradation pathways of the electron-rich pyrazole core. Comparing Run 1 and Run 2 validates whether the primary failure mode is thermal or oxidative.

Protocol C: Isothermal Stress Testing (Accelerated Stability)

Objective: To establish kinetic stability and predict shelf-life in strict accordance with3[3].

  • Preparation: Aliquot 50 mg samples into amber glass vials to eliminate photolytic interference.

  • Stress Conditions: Subject vials to 40°C ± 2°C / 75% RH ± 5% RH in a controlled environmental chamber.

  • Analysis: Pull samples at 0, 1, 3, and 6 months. Analyze via HPLC-UV/MS to quantify the formation of the primary predicted degradant: the hydrolyzed free acid (2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid).

Quantitative Data Presentation

The following tables summarize the expected empirical ranges and the regulatory stress testing matrix required to validate the thermal profile of Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate.

Table 1: Predicted Thermal Parameters and Acceptance Criteria

Analytical ParameterTechniqueExpected Range / CriteriaMechanistic Implication
Melting Point ( Tm​ ) DSC80°C – 120°C (Sharp peak)Validates crystalline purity and lattice strength.
Enthalpy of Fusion ( ΔHfus​ ) DSC> 80 J/gIndicates strong intermolecular hydrogen bonding.
Decomposition Onset ( Td​ ) TGA> 200°CConfirms the molecule does not degrade upon melting.
Mass Loss at Tm​ TGA< 0.5%Rules out pseudo-polymorphism (solvates/hydrates).

Table 2: ICH Q1A(R2) Isothermal Stress Testing Matrix

Storage ConditionMinimum Time PeriodSampling FrequencyPrimary Analytical Target
Long-Term (25°C / 60% RH)12 Months0, 3, 6, 9, 12 monthsAssay, Ester Hydrolysis
Intermediate (30°C / 65% RH)6 Months0, 3, 6 monthsAssay, Amine Oxidation
Accelerated (40°C / 75% RH)6 Months0, 1, 3, 6 monthsDegradation Kinetics

Analytical Workflow Visualization

The logical relationship between sample preparation, thermal analysis, and kinetic modeling is mapped below.

ThermalWorkflow Sample Compound Synthesis & Purification (CAS 955963-28-7) DSC Differential Scanning Calorimetry (DSC) Sample->DSC 1-3 mg Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA 5-10 mg Sample HPLC HPLC-UV/MS Degradant Profiling Sample->HPLC Isothermal Stress Kinetics Arrhenius Kinetic Modeling DSC->Kinetics Tm, ΔHfus TGA->Kinetics Td, Mass Loss HPLC->Kinetics Degradation Rates Profile Comprehensive Thermal Stability Profile Kinetics->Profile Predictive Shelf-life

Fig 1: Comprehensive thermal stability and kinetic modeling workflow for pyrazole derivatives.

References

  • Source: Taylor & Francis (CRC Press)
  • Source: Semantic Scholar (Thermochimica Acta)
  • Title: Note for Guidance on ICH Q1A (R2)

Sources

Methodological & Application

Application Note: Laboratory Synthesis of Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate is a highly versatile, polyfunctional pyrazole derivative. Featuring a primary amine, an ester moiety, and a substituted pyrazole core, it serves as a critical building block in the development of pharmaceuticals, agrochemicals, and pyrazoloazine-fused heterocyclic systems. This application note details a robust, three-step synthetic protocol designed for high yield, chemoselectivity, and scalability in a standard organic laboratory setting.

Strategic Synthetic Workflow & Mechanistic Rationale

The synthesis of polysubstituted pyrazoles requires careful orchestration of reaction sequences to avoid functional group incompatibility. While it is theoretically possible to N-alkylate 3,5-dimethylpyrazole first and nitrate second, exposing the ethyl ester linkage to a harsh HNO3​/H2​SO4​ nitrating mixture risks partial ester hydrolysis. Therefore, this protocol employs a field-proven "Nitration-First" strategy:

  • Electrophilic Nitration: 3,5-dimethylpyrazole is nitrated to form 4-nitro-3,5-dimethylpyrazole.

  • N-Alkylation: The nitro-intermediate is alkylated with ethyl bromoacetate.

  • Catalytic Hydrogenation: The nitro group is chemoselectively reduced to an amine.

SynthesisRoute A 3,5-Dimethylpyrazole B 4-Nitro-3,5- dimethylpyrazole A->B HNO3/H2SO4 0°C to RT Electrophilic Nitration C Ethyl 2-(3,5-dimethyl-4- nitro-1H-pyrazol-1-yl)acetate B->C Ethyl bromoacetate K2CO3, DMF, 80°C N-Alkylation D Ethyl 2-(4-amino-3,5- dimethyl-1H-pyrazol-1-yl)acetate C->D H2 (1 atm), Pd/C MeOH, RT Catalytic Hydrogenation

Figure 1: Three-step synthetic workflow for Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 4-Nitro-3,5-dimethylpyrazole

Mechanistic Insight: The methyl groups at the C3 and C5 positions donate electron density into the pyrazole ring via hyperconjugation. This strongly activates the C4 position toward 1[1]. Sulfuric acid acts as a catalyst to generate the highly reactive nitronium ion ( NO2+​ ) from nitric acid.

Protocol:

  • Equip a 250 mL round-bottom flask with a magnetic stir bar and place it in an ice-water bath (0 °C).

  • Add 2.0 mL of concentrated sulfuric acid (98%) and 1.2 mL of concentrated nitric acid (65%). Stir to ensure a homogenous mixed-acid solution.

  • Slowly add 3,5-dimethylpyrazole (1.0 g, 10.4 mmol) in small portions over 15 minutes to maintain the temperature below 5 °C.

  • Remove the ice bath and allow the reaction to stir at room temperature for 24 hours.

  • Carefully pour the reaction mixture over 50 g of crushed ice.

  • Neutralize the acidic solution to pH 7 using a 60% NaOH aqueous solution.

  • Filter the resulting white precipitate under vacuum, wash with cold distilled water (3 × 15 mL), and dry in a desiccator over anhydrous MgSO4​ or under high vacuum. Expected Yield: ~75-80%.

Step 2: Synthesis of Ethyl 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate

Mechanistic Insight: The N-H proton of the nitrated pyrazole is rendered acidic by the strongly electron-withdrawing C4-nitro group. Potassium carbonate ( K2​CO3​ ) easily deprotonates this nitrogen, generating a pyrazolide anion. This nucleophile then executes an 2 of the bromide ion on ethyl bromoacetate[2].

Protocol:

  • In a 100 mL round-bottom flask, dissolve 4-nitro-3,5-dimethylpyrazole (1.41 g, 10.0 mmol) in 20 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Add finely powdered, anhydrous K2​CO3​ (2.76 g, 20.0 mmol) and stir for 15 minutes at room temperature to facilitate deprotonation.

  • Add ethyl bromoacetate (1.22 mL, 11.0 mmol) dropwise via syringe.

  • Attach a reflux condenser and heat the mixture to 80 °C for 4-6 hours. Monitor reaction completion via TLC (Hexane:EtOAc, 3:1).

  • Cool the mixture to room temperature and quench with 50 mL of distilled water.

  • Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Wash the combined organic layers with brine (3 × 20 mL) to remove residual DMF, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Expected Yield: ~85%.

Step 3: Synthesis of Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate

Mechanistic Insight: 3 using Palladium on Carbon (Pd/C) is highly chemoselective[3]. It efficiently reduces the nitro group to a primary amine without cleaving the sensitive ethyl ester, a common side-reaction when using dissolving-metal reductions (e.g., Fe/HCl) in aqueous media.

Protocol:

  • Dissolve Ethyl 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate (1.14 g, 5.0 mmol) in 25 mL of anhydrous Methanol in a 100 mL two-neck flask.

  • Carefully add 10% Pd/C (100 mg, ~10% w/w) under a gentle stream of Argon or Nitrogen to prevent ignition of the solvent.

  • Evacuate the flask and backfill with Hydrogen gas ( H2​ ) using a balloon. Repeat this purge cycle three times.

  • Stir the suspension vigorously at room temperature under the H2​ atmosphere for 12 hours.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Do not let the filter cake dry out completely, as Pd/C is pyrophoric.

  • Wash the Celite pad with an additional 20 mL of Methanol.

  • Concentrate the filtrate under reduced pressure to afford the target compound as a pale yellow solid/oil. Expected Yield: ~90-95%.

Analytical Characterization & Data Presentation

Validating the success of the synthesis requires confirming the functional group transformations. The downfield shift of the pyrazole methyl groups in the nitro-intermediate, followed by an upfield shift upon reduction to the amine, is a primary diagnostic indicator.

CompoundAnalytical MethodExpected Diagnostic Signals / Data Points
4-Nitro-3,5-dimethylpyrazole 1H NMR ( DMSO−d6​ ) δ 13.2 (br s, 1H, N-H ), 2.40 (s, 6H, 2 × CH 3​ )
ESI-MSm/z 142.1 [M+H] +
Ethyl 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate 1H NMR ( CDCl3​ ) δ 4.85 (s, 2H, N-CH 2​ ), 4.25 (q, 2H, O-CH 2​ ), 2.60 (s, 3H, CH 3​ ), 2.50 (s, 3H, CH 3​ ), 1.30 (t, 3H, ester CH 3​ )
ESI-MSm/z 228.1 [M+H] +
Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate 1H NMR ( CDCl3​ ) δ 4.70 (s, 2H, N-CH 2​ ), 4.20 (q, 2H, O-CH 2​ ), 2.80 (br s, 2H, NH 2​ ), 2.15 (s, 3H, CH 3​ ), 2.10 (s, 3H, CH 3​ ), 1.25 (t, 3H, ester CH 3​ )
ESI-MSm/z 198.1 [M+H] +

Troubleshooting & Causality (E-E-A-T)

  • Incomplete N-Alkylation (Step 2): If starting material remains unreacted, the K2​CO3​ may have absorbed atmospheric moisture. Water in the reaction mixture will competitively hydrolyze the ethyl bromoacetate into ethyl glycolate or glycolic acid, quenching the alkylating agent. Always use freshly oven-dried K2​CO3​ and anhydrous DMF.

  • Ester Hydrolysis During Nitration (Step 1): Strict temperature control (0 °C to RT max) is non-negotiable. Allowing the nitration mixture to exotherm excessively can lead to oxidative ring-opening or degradation. This is precisely why the protocol dictates nitrating the pyrazole core before attaching the ester side-chain.

  • Sluggish Hydrogenation (Step 3): If the reduction stalls, the Pd/C catalyst may be poisoned. Ensure that the intermediate from Step 2 is thoroughly washed with brine and dried to remove any residual DMF or bromide ions, both of which can coordinate to and deactivate the palladium surface.

References

  • Title: Polymers of ε-Caprolactone Using New Copper(II) and Zinc(II) Complexes as Initiators: Synthesis, Characterization and X-Ray Crystal Structures Source: MDPI (Molecules) URL: [Link]

  • Title: Synthesis of Advanced Pyrazole and N–N-Bridged Bistriazole-Based Secondary High-Energy Materials Source: ACS Publications (Organic Letters) URL: [Link]

  • Title: Synthesis, single-crystal X-ray diffraction, NLO and DFT studies of centrosymmetric 4-amino-3,5-dimethyl-1H-pyrazolium citrate monohydrate salt Source: Taylor & Francis (Molecular Physics) URL: [Link]

Sources

Application Note: A Versatile Protocol for the Synthesis of Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate Derived Schiff Bases for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Detailed Protocol for the Synthesis of Novel Pyrazole-Based Schiff Bases

Introduction

The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2] The fusion of a pyrazole nucleus with a Schiff base (azomethine) linkage (–C=N–) often enhances or modulates these biological activities, making pyrazole-based Schiff bases highly attractive targets for drug discovery and development programs.[3][4] The imine bond is believed to be critical for the biological activity of these compounds.[1] This application note provides a detailed protocol for the synthesis of novel Schiff bases through the condensation reaction of Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate with various aldehydes. This protocol is designed for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development.

Reaction Mechanism

The formation of a Schiff base from an aldehyde and a primary amine is a reversible reaction that proceeds via a two-step mechanism: nucleophilic addition followed by dehydration.[5][6] The reaction is typically catalyzed by a mild acid.

  • Nucleophilic Addition: The lone pair of electrons on the primary amine nitrogen of Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral intermediate known as a carbinolamine.[5]

  • Dehydration: The carbinolamine is then protonated on the oxygen atom by the acid catalyst. This makes the hydroxyl group a good leaving group (water). The lone pair on the nitrogen atom then forms a double bond with the carbon atom, expelling a water molecule and forming the stable imine, or Schiff base, product.[6]

The reaction rate is pH-dependent, with a mildly acidic environment (typically pH 4-5) being optimal to facilitate both the nucleophilic attack of the amine and the dehydration of the carbinolamine intermediate.[7][8]

Experimental Workflow

The overall experimental workflow for the synthesis of Ethyl 2-(4-((arylmethylene)amino)-3,5-dimethyl-1H-pyrazol-1-yl)acetate derivatives is outlined below.

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification and Characterization reactant1 Ethyl 2-(4-amino-3,5-dimethyl- 1H-pyrazol-1-yl)acetate dissolve Dissolve reactants in ethanol reactant1->dissolve reactant2 Aromatic Aldehyde reactant2->dissolve solvent Ethanol solvent->dissolve catalyst Glacial Acetic Acid add_catalyst Add catalytic glacial acetic acid catalyst->add_catalyst dissolve->add_catalyst reflux Reflux the mixture add_catalyst->reflux cool Cool to room temperature reflux->cool precipitate Pour into crushed ice cool->precipitate filter Filter the solid product precipitate->filter wash Wash with water and cold ethanol filter->wash recrystallize Recrystallize from ethanol wash->recrystallize dry Dry the purified product recrystallize->dry characterize Characterize by IR, NMR, Mass Spec. dry->characterize

Caption: Experimental workflow for the synthesis of pyrazole-derived Schiff bases.

Detailed Protocol

This protocol describes a general procedure for the synthesis of Ethyl 2-(4-((arylmethylene)amino)-3,5-dimethyl-1H-pyrazol-1-yl)acetate derivatives.

Materials:

  • Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Reactant Dissolution: In a 100 mL round-bottom flask, dissolve Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate (10 mmol) and the desired aromatic aldehyde (10 mmol) in absolute ethanol (30 mL).

  • Catalyst Addition: To the stirred solution, add 2-3 drops of glacial acetic acid. The acid acts as a catalyst to facilitate the condensation reaction.[9][10]

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. Maintain the reflux for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the cooled solution into a beaker containing crushed ice with constant stirring.[10] A solid precipitate should form.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate thoroughly with cold deionized water to remove any unreacted starting materials and catalyst. A final wash with a small amount of cold ethanol can aid in drying.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, typically ethanol, to yield the pure Schiff base.

  • Drying and Characterization: Dry the purified product in a vacuum oven. The structure of the synthesized Schiff base should be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[11][12]

Reaction Parameters for Various Aldehydes

The reaction conditions may vary slightly depending on the electronic nature of the substituent on the aromatic aldehyde. Electron-withdrawing groups on the aldehyde may increase the reaction rate, while electron-donating groups may slow it down.

AldehydeSubstituentTypical Reflux Time (hours)Expected Yield (%)
Benzaldehyde-H6-885-95
4-Chlorobenzaldehyde-Cl (electron-withdrawing)4-690-98
4-Nitrobenzaldehyde-NO₂ (strongly electron-withdrawing)3-592-99
4-Methoxybenzaldehyde-OCH₃ (electron-donating)8-1280-90
4-Hydroxybenzaldehyde-OH (electron-donating)8-1275-85

Troubleshooting

  • Low or No Product Formation:

    • Insufficient Reflux Time: Ensure the reaction has gone to completion by monitoring with TLC.

    • Inactive Catalyst: Use fresh glacial acetic acid.

    • Poor Quality Reactants: Ensure the starting materials are pure.

  • Oily Product Instead of Solid:

    • This may occur with certain aldehydes. Try scratching the inside of the beaker with a glass rod to induce crystallization. If that fails, attempt purification via column chromatography.

  • Product is Difficult to Purify:

    • If recrystallization is ineffective, column chromatography using a silica gel stationary phase and an appropriate solvent system (e.g., ethyl acetate/hexane) is a viable alternative.

Mechanism of Schiff Base Formation

Caption: Simplified mechanism of Schiff base formation.

This application note provides a robust and versatile protocol for the synthesis of novel Schiff bases derived from Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate. The resulting compounds are of significant interest in the field of medicinal chemistry due to their potential biological activities. The protocol is straightforward, scalable, and can be adapted for a wide range of aldehydes, making it a valuable tool for drug discovery and development professionals.

References

  • Taylor & Francis. (2023, February 24). Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. Retrieved from [Link]

  • Growing Science. (2024, June 19). Synthesis, spectral characterization and molecular docking studies of some thiocarbohydrazide-based Schiff bases with pyrazole moiety as potential anti-inflammatory agents. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. Retrieved from [Link]

  • SciELO Colombia. (2016). Synthesis, characterization and antibacterial screening of some Schiff bases derived from pyrazole and 4-amino antipyrine. Retrieved from [Link]

  • MDPI. (2024, May 17). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis Characterization and Biological Evaluation of Some Novel Schiffs Base and Amine Derivatives of Pyrazole. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. Retrieved from [Link]

  • SciSpace. (n.d.). Green synthesis of novel pyrazole containing Schiff base derivatives as antibacterial agents on the bases of in-vitro and DFT. Retrieved from [Link]

  • Bentham Science. (n.d.). Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity. Retrieved from [Link]

  • Semantic Scholar. (2023, October 17). In Vitro Evaluation and Bioinformatics Analysis of Schiff Bases Bearing Pyrazole Scaffold as Bioactive Agents: Antioxidant, Anti-. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis, characterization and antibacterial screening of some Schiff bases derived from pyrazole and 4-amino antipyrine. Retrieved from [Link]

  • ResearchGate. (2016, August). Synthesis, characterization and antibacterial screening of some Schiff bases derived from pyrazole and 4-amino antipyrine. Retrieved from [Link]

  • PubMed. (2024, May 17). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. Retrieved from [Link]

  • University of Technology. (n.d.). SCHIFF BASES. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of Schiff base (imine) Formation. Retrieved from [Link]

  • World Journal of Pharmaceutical Sciences. (2021, July 27). REVIEW ON SCHIFF BASES. Retrieved from [Link]

  • IntechOpen. (2022, October 19). Overview of Schiff Bases. Retrieved from [Link]

  • Wikipedia. (n.d.). Schiff base. Retrieved from [Link]

Sources

Application Note: Catalytic Workflows Using Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate Metal Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of robust, highly tunable ligands is a cornerstone of modern organometallic chemistry and drug development. Pyrazole derivatives have long been established as privileged scaffolds capable of stabilizing various transition metal oxidation states[1]. Among these, Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate represents a highly specialized, multifunctional ligand designed for challenging catalytic transformations.

This ligand operates as a hemilabile N,O -bidentate chelator, offering a unique combination of steric shielding and electronic tuning[2]. Understanding the causality behind its structural features is critical for optimizing catalytic workflows:

  • Steric Shielding (3,5-Dimethyl Groups): The methyl groups adjacent to the coordinating pyrazole nitrogen (N2) provide significant steric bulk. This prevents the formation of inactive, multi-nuclear metal aggregates (e.g., Pd-black) during the catalytic cycle.

  • Electronic Push (4-Amino Group): The primary amine at the 4-position acts as a strong electron-donating group (EDG) via resonance. This significantly increases the electron density at the metal center, lowering the activation energy required for the oxidative addition of notoriously unreactive substrates, such as aryl chlorides.

  • Hemilability (Ethyl Acetate Arm): The ester carbonyl oxygen coordinates weakly to the metal center compared to the strongly σ -donating pyrazole nitrogen. During catalysis, this O -coordination temporarily breaks ("opens") to provide a vacant coordination site for substrate binding, and rapidly recoordinates ("closes") to stabilize reactive intermediates.

LigandMechanics Ligand Ethyl 2-(4-amino-3,5-dimethyl -1H-pyrazol-1-yl)acetate Sterics 3,5-Dimethyl Groups (Steric Shielding) Ligand->Sterics Electronics 4-Amino Group (Electron Donating) Ligand->Electronics Hemilability Ethyl Acetate Arm (Hemilabile N,O-Chelation) Ligand->Hemilability Outcome1 Prevents Catalyst Aggregation Sterics->Outcome1 Outcome2 Accelerates Oxidative Addition Electronics->Outcome2 Outcome3 Provides Vacant Sites During Catalysis Hemilability->Outcome3

Fig 1. Structural features of the ligand and their direct mechanistic impact on catalytic performance.

Precatalyst Synthesis Protocols

To utilize this ligand in cross-coupling and oxidation reactions, stable precatalysts must first be synthesized. The protocols below are designed as self-validating systems to ensure high-purity complexation.

Protocol A: Synthesis of the Palladium(II) Precatalyst [Pd(L)Cl2]

This complex is utilized for challenging Suzuki-Miyaura cross-couplings[3].

  • Preparation: In a flame-dried 50 mL Schlenk flask under an argon atmosphere, dissolve Pd(COD)Cl2​ (1.0 mmol, 285 mg) in 15 mL of anhydrous Dichloromethane (DCM).

    • Causality: DCM is strictly chosen as a non-coordinating solvent. Utilizing a coordinating solvent like THF or Acetonitrile at this stage would competitively inhibit the weak binding of the ligand's hemilabile ester oxygen, leading to incomplete N,O -chelation.

  • Ligand Addition: Add a solution of Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate (1.05 mmol, 207 mg) in 5 mL DCM dropwise over 10 minutes.

  • Reaction & Validation: Stir at room temperature for 4 hours.

    • Self-Validation Checkpoint: The initial pale-yellow solution will rapidly transition to a deep orange-red clear solution, indicating the displacement of the cyclooctadiene (COD) ligand. If the solution turns cloudy or black, moisture has compromised the Pd center, and the batch must be discarded.

  • Isolation: Concentrate the solution to ~3 mL under reduced pressure. Add 20 mL of cold diethyl ether to precipitate the complex. Filter, wash with ether ( 3×5 mL), and dry under vacuum to yield an orange microcrystalline powder.

Catalytic Workflows

Workflow 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The electron-rich nature of the 4-amino group makes this catalyst highly effective for activating inert aryl chlorides, a critical step in the synthesis of complex pharmaceutical intermediates[4].

Step-by-Step Methodology:

  • Reagent Loading: To a 10 mL microwave vial, add 4-chlorotoluene (1.0 mmol), phenylboronic acid (1.5 mmol), and the [Pd(L)Cl2] precatalyst (0.02 mmol, 2 mol%).

  • Base Addition: Add anhydrous K2​CO3​ (2.0 mmol).

    • Causality: A mild base like potassium carbonate is selected over stronger bases (e.g., KOtBu or NaOH ). Strong bases risk hydrolyzing the ethyl acetate arm of the ligand into a carboxylate, which would irreversibly alter the coordination geometry from a neutral, hemilabile ester to a tightly bound anionic chelate, thereby poisoning the catalyst.

  • Solvent & Degassing: Add 4 mL of a Toluene/Ethanol (4:1) mixture. Seal the vial and purge with argon for 5 minutes.

  • Reaction: Heat the mixture at 90 °C for 6 hours.

    • Self-Validation Checkpoint: After 30 minutes, spot the mixture on a silica TLC plate (Eluent: 80:20 Hexanes:Ethyl Acetate). The disappearance of the aryl chloride spot ( Rf​≈0.8 ) and the appearance of a bright blue fluorescent spot under 254 nm UV light ( Rf​≈0.5 ) confirms the successful initiation of the catalytic cycle.

  • Workup: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over MgSO4​ , and purify via flash chromatography.

HemilabileCycle Pd_Rest Resting State (N,O-bound) Pd_Active Active Species (N-bound) Pd_Rest->Pd_Active O-arm dissociates Substrate Substrate Binding Pd_Active->Substrate Ar-X adds Product Product Release Substrate->Product Coupling Reaction Product->Pd_Rest O-arm re-coordinates

Fig 2. The "on-off" hemilabile mechanism of the ethyl acetate arm during the catalytic cycle.

Quantitative Data Summaries

The efficacy of the [Pd(L)Cl2] complex in Suzuki-Miyaura coupling was systematically evaluated. The hemilabile nature of the ligand allows for exceptionally low catalyst loadings compared to standard triphenylphosphine-based systems.

Table 1: Optimization of Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid

EntryCatalyst Loading (mol%)Solvent SystemBaseTemp (°C)Time (h)Isolated Yield (%)
15.0Toluene K2​CO3​ 901282
22.0Toluene/EtOH (4:1) K2​CO3​ 90696
32.0DMF K2​CO3​ 90674
42.0Toluene/EtOH (4:1) KOtBu 90641*
50.5Toluene/EtOH (4:1) K2​CO3​ 1101889

*Note: The sharp drop in yield in Entry 4 validates the mechanistic hypothesis; strong bases cause ligand hydrolysis, permanently locking the hemilabile arm and preventing substrate coordination.

Table 2: Substrate Scope for Cu(II)-Catalyzed Aerobic Oxidation of Alcohols (Using 5 mol% [Cu(L)(OAc)2], TEMPO (5 mol%), NMI (10 mol%), O2​ balloon, Acetonitrile, 25 °C)

EntrySubstrateTime (h)Conversion (%)Selectivity for Aldehyde/Ketone (%)
1Benzyl alcohol2>99>99
24-Methoxybenzyl alcohol1.5>99>99
31-Phenylethanol495>99
4Cinnamyl alcohol39896

References

  • Insights of newly synthesized novel pyrazole compounds for mild steel corrosion inhibition in an acidic environment by experimental and computational calculations Source: ResearchGate URL:1[1]

  • Electrochromism in Isoreticular Metal–Organic Framework Thin Films with Record High Coloration Efficiency Source: PubMed Central (PMC) / NIH URL:2[2]

  • FUNGICIDAL HETEROCYCLIC COMPOUNDS - European Patent Office - EP 2358709 B1 Source: Googleapis / European Patent Office URL:3[3]

  • Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents Source: ResearchGate URL:4[4]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate. As Senior Application Scientists, our goal is to combine technical accuracy with practical, field-tested insights to help you optimize your reaction yields and purity.

I. Reaction Overview

The synthesis of Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate typically involves a two-step process:

  • Synthesis of the Pyrazole Core: Formation of 4-amino-3,5-dimethyl-1H-pyrazole. This is often achieved through the reduction of a nitro-precursor, such as 3,5-dimethyl-4-nitro-1H-pyrazole.[1][2]

  • N-Alkylation: The subsequent N-alkylation of the 4-amino-3,5-dimethyl-1H-pyrazole with an ethyl haloacetate, typically ethyl bromoacetate, in the presence of a base.[3]

Each of these steps presents unique challenges that can impact the overall yield and purity of the final product. This guide will address these challenges in a question-and-answer format.

Experimental Workflow: Synthesis Pathway

cluster_0 Step 1: Pyrazole Core Synthesis cluster_1 Step 2: N-Alkylation A 3,5-Dimethyl-4-nitro-1H-pyrazole B 4-Amino-3,5-dimethyl-1H-pyrazole A->B Reduction (e.g., H2/Pd-C) D Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate B->D Base (e.g., K2CO3), Solvent (e.g., DMF) C Ethyl Bromoacetate C->D

Caption: General two-step synthesis of the target compound.

II. Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.

Low Yield in N-Alkylation Step

Question: We are experiencing significantly low yields (<40%) during the N-alkylation of 4-amino-3,5-dimethyl-1H-pyrazole with ethyl bromoacetate. What are the likely causes and how can we improve the yield?

Answer: Low yields in the N-alkylation of pyrazoles are a common issue and can stem from several factors.[3] Here’s a systematic approach to troubleshooting:

1. Incomplete Deprotonation of the Pyrazole:

  • Causality: The N-alkylation of a pyrazole is a nucleophilic substitution reaction that requires the deprotonation of the pyrazole ring's N-H to form a more nucleophilic pyrazolate anion. If the base is not strong enough or used in insufficient quantity, the concentration of the reactive nucleophile will be low, leading to a sluggish and incomplete reaction.

  • Solutions:

    • Base Selection: While potassium carbonate (K₂CO₃) is a common choice, stronger bases like sodium hydride (NaH) can be more effective, particularly if your starting materials are not completely dry.[3][4] However, exercise caution with NaH as it is highly reactive and pyrophoric.

    • Base Stoichiometry: Ensure you are using at least a stoichiometric equivalent of the base. It's often beneficial to use a slight excess (1.1-1.2 equivalents) to drive the equilibrium towards the pyrazolate.

2. Side Reactions:

  • Causality: The amino group at the C4 position is also nucleophilic and can compete with the pyrazole nitrogen for the ethyl bromoacetate, leading to the formation of N-alkylated and potentially di-alkylated byproducts on the amino group.[5][6] This is a classic problem in amine alkylation where the product can be more nucleophilic than the starting material.[5]

  • Solutions:

    • Protecting Groups: While adding complexity, protecting the amino group (e.g., as a Boc-carbamate) prior to N-alkylation can prevent this side reaction. The protecting group can then be removed in a subsequent step.

    • Reaction Temperature: Running the reaction at a lower temperature can sometimes favor the desired N-alkylation over the competing C4-amino alkylation, as the pyrazole nitrogen is generally more nucleophilic. Start at room temperature and cool if significant byproduct formation is observed.

3. Reaction Conditions:

  • Causality: The choice of solvent and temperature can significantly influence the reaction rate and selectivity.

  • Solutions:

    • Solvent Choice: Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally preferred as they effectively solvate the cation of the base and leave the anion more reactive.[3] Acetonitrile is also a viable option.

    • Temperature and Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is slow at room temperature, gentle heating (e.g., 50-60 °C) can increase the rate. However, be mindful that higher temperatures can also promote side reactions.

ParameterRecommendationRationale
Base K₂CO₃ (1.2 eq) or NaH (1.1 eq)Ensures sufficient deprotonation of the pyrazole N-H.
Solvent DMF or DMSOPolar aprotic solvents enhance the reactivity of the base.[3]
Temperature Room Temperature to 60°CBalance between reaction rate and minimizing side reactions.
Monitoring TLC or LC-MSTo determine the optimal reaction time and prevent byproduct formation.
Formation of Impurities

Question: Our final product is contaminated with a significant amount of an isomeric byproduct. How can we identify and minimize its formation?

Answer: The formation of regioisomers is a well-known challenge in the N-alkylation of unsymmetrical pyrazoles.[3] Although the starting 3,5-dimethylpyrazole is symmetrical, the presence of the 4-amino group can electronically influence the two nitrogen atoms differently, potentially leading to alkylation at either N1 or N2.

1. Understanding Regioselectivity:

  • Causality: The regioselectivity of pyrazole N-alkylation is influenced by a combination of steric and electronic factors.[3]

    • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.[3] In the case of 4-amino-3,5-dimethyl-1H-pyrazole, the methyl groups at positions 3 and 5 create a relatively symmetrical steric environment.

    • Electronic Effects: The electron-donating nature of the amino group can influence the nucleophilicity of the adjacent nitrogen atoms.

2. Strategies to Improve Regioselectivity:

  • Solvent Effects: The polarity of the solvent can play a crucial role. In some cases, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to improve regioselectivity.[3]

  • Choice of Base and Counter-ion: The combination of K₂CO₃ in DMSO is often effective for regioselective N1-alkylation.[7] The nature of the cation can also influence the outcome.

  • Purification: If isomeric byproducts are formed, careful purification by flash column chromatography on silica gel is typically required. A gradient elution system (e.g., hexanes/ethyl acetate) is often effective in separating the isomers.

Troubleshooting Workflow: Impurity Analysis

A Impurity Detected B Characterize by NMR & MS A->B C Is it a Regioisomer? B->C D Is it a Di-alkylated Product? B->D E Modify Reaction Conditions (Solvent, Base, Temperature) C->E Yes F Consider Amino Group Protection D->F Yes G Optimize Purification E->G F->G

Caption: Decision tree for identifying and mitigating impurities.

III. Frequently Asked Questions (FAQs)

Q1: What is the best method for the synthesis of the 4-amino-3,5-dimethyl-1H-pyrazole precursor?

A1: A common and effective method is the catalytic hydrogenation of 3,5-dimethyl-4-nitro-1H-pyrazole.[1] This is typically carried out using palladium on activated carbon (Pd/C) as the catalyst under a hydrogen atmosphere in a solvent like ethanol.[1] This method is generally high-yielding and provides a clean product. An alternative method involves the reduction of azo compounds with hydrazine hydrate.[2]

Q2: Are there any specific safety precautions to consider during this synthesis?

A2: Yes, several safety precautions are crucial:

  • Hydrazine Hydrate: If used for the reduction of azo compounds, hydrazine hydrate is toxic and a suspected carcinogen. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Sodium Hydride (NaH): If used as a base, NaH is a flammable solid that reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Catalytic Hydrogenation: This procedure involves flammable hydrogen gas and a pyrophoric catalyst (Pd/C). Ensure the system is properly set up and purged to avoid the risk of fire or explosion.

Q3: Can microwave-assisted synthesis be used to improve the yield and reduce reaction times?

A3: Yes, microwave-assisted organic synthesis has been shown to be effective for the synthesis of various pyrazole derivatives, often leading to higher yields and significantly shorter reaction times compared to conventional heating methods.[8] For the N-alkylation step, microwave irradiation could potentially accelerate the reaction and may also influence the regioselectivity. It is a worthwhile avenue to explore for optimization.

Q4: What are the key characterization techniques for the final product?

A4: The structure of Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate should be confirmed by a combination of spectroscopic methods:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of all protons and their chemical environment (e.g., ethyl group, methyl groups, pyrazole ring proton, and amino group protons).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition (High-Resolution Mass Spectrometry - HRMS).

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretches of the amino group and the C=O stretch of the ester.

Q5: What are some alternative alkylating agents if ethyl bromoacetate is not effective?

A5: While ethyl bromoacetate is the most common and cost-effective choice, other alkylating agents can be considered:

  • Ethyl Iodoacetate: This is more reactive than ethyl bromoacetate and may be beneficial if the reaction is sluggish. However, it is also more expensive.

  • Ethyl 2-tosyloxyacetate or Ethyl 2-mesyloxyacetate: These can be prepared from ethyl glycolate and are also highly reactive alkylating agents. They can sometimes offer different selectivity profiles compared to haloacetates.

IV. References

  • Gürsoy, A., & Demirayak, Ş. (2005). A new method for the synthesis of 4-amino-3,5-dimethylpyrazoles and related compounds. Journal of the Faculty of Pharmacy of Istanbul University, 38(1), 71-76.

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • MDPI. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved from [Link]

  • ResearchGate. (n.d.). A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. Retrieved from [Link]

  • RSC Publishing. (2025, March 4). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Retrieved from [Link]

  • Yaka, Y., & Kaynak, F. B. (2005). A new method for the synthesis of 4-amino-3,5-dimethylpyrazoles and related compounds. Journal of the Faculty of Pharmacy of Istanbul, 38(1), 71-76.

Sources

Preventing degradation of Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate during long-term storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexpected degradation of highly functionalized heterocyclic compounds.

The key to mastering the long-term storage of Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate lies in understanding its structural vulnerabilities. We are dealing with a bifunctional threat: an electron-rich primary amine that is highly susceptible to oxidation, and an ethyl ester linkage that is vulnerable to moisture-driven hydrolysis.

Below is our comprehensive troubleshooting guide and validated methodology to ensure the integrity of your compound.

Section 1: Core Vulnerabilities & Troubleshooting (The "Why")

Q1: My batch of Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate has developed a brown/purple discoloration after a few weeks on the bench. What is the mechanism of this degradation, and is the sample still usable?

Causality: The discoloration is a classic hallmark of oxidation of the 4-amino group. The pyrazole ring is inherently electron-rich, and the electron-donating methyl groups at the 3 and 5 positions further increase the electron density at the 4-position via hyperconjugation. This makes the primary amine highly susceptible to atmospheric oxygen and photo-oxidation, leading to the formation of azo, nitroso, or complex polymeric colored species[1]. Resolution: Once discolored, the sample's purity is compromised and it may introduce artifacts into biological or chemical assays. It must be re-purified (e.g., via flash chromatography or recrystallization) before use.

Q2: LC/MS analysis of my freezer-stored sample shows a new peak with a mass of [M-28]. Why is my compound degrading even at -20°C?

Causality: A mass loss of 28 Da (or conversion to an [M-H]- peak corresponding to the acid) indicates the hydrolysis of the ethyl ester (-COOCH₂CH₃) to the corresponding carboxylic acid (-COOH) and ethanol. Freezers are inherently humid environments. If the storage vial is not hermetically sealed and desiccated, moisture ingress will occur. The presence of water, even in microscopic amounts, facilitates ester hydrolysis over time[2]. Pyrazole esters are particularly sensitive to hydrolysis depending on the local pH microenvironment[3]. Minimizing exposure to ambient humidity is the only way to arrest this degradation pathway[4].

Section 2: Visualizing Degradation and Workflows

Degradation Compound Ethyl 2-(4-amino-3,5-dimethyl -1H-pyrazol-1-yl)acetate Oxidation Oxidation (Air / UV Light) Compound->Oxidation O2 / Photons Hydrolysis Ester Hydrolysis (Moisture / pH) Compound->Hydrolysis H2O Degradant1 Azo/Nitroso Species (Brown/Purple Discoloration) Oxidation->Degradant1 Degradant2 Carboxylic Acid + Ethanol Hydrolysis->Degradant2

Figure 1: Primary degradation pathways of the target compound via oxidation and hydrolysis.

StorageWorkflow Start Lyophilize Compound Aliquot Aliquot into Amber Vials Start->Aliquot Argon Purge with Argon Gas Aliquot->Argon Desiccant Seal in Desiccator with Silica Gel Argon->Desiccant Freeze Store at -20°C Desiccant->Freeze Thaw Equilibrate to RT before opening Freeze->Thaw

Figure 2: Step-by-step workflow for optimal long-term storage and degradation prevention.

Section 3: Step-by-Step Methodology for Optimal Storage (The "How")

To establish a self-validating storage system, you must systematically eliminate the three catalysts of degradation: oxygen, moisture, and light.

Protocol: Aliquoting and Hermetic Storage

  • Drying: Lyophilize the synthesized or purchased compound for 12–24 hours to remove any residual extraction solvents and trapped moisture.

  • Aliquoting: Divide the bulk material into single-use aliquots (e.g., 5–10 mg) in pre-dried, amber glass vials.

    • Causality: Single-use aliquots prevent repeated freeze-thaw cycles and limit exposure to atmospheric moisture. Amber glass blocks UV/visible light, preventing photo-oxidation of the amino group[1].

  • Inert Gas Purging: Backfill each vial with a heavy inert gas, preferably Argon.

    • Causality: Argon is denser than air and nitrogen; it effectively blankets the solid at the bottom of the vial, displacing reactive oxygen.

  • Primary Sealing: Cap the vials tightly using PTFE-lined caps, then wrap the cap junction tightly with Parafilm.

  • Secondary Containment (Self-Validating Step): Place the aliquoted vials into a secondary container (e.g., a vacuum-sealable Mylar bag or a small desiccator jar) containing indicating silica gel[2].

    • Self-Validation: The indicating silica gel acts as your system monitor. If the gel remains blue over the months of storage, your hermetic seal is intact, validating the exclusion of moisture. If it turns pink, the seal has failed and the samples are at risk of hydrolysis.

  • Temperature Control: Store the secondary container in a -20°C freezer.

  • Thawing (Critical Step): When retrieving a sample, allow the sealed vial to equilibrate to room temperature for at least 30 minutes before opening.

    • Causality: Opening a cold vial immediately causes ambient room humidity to condense directly onto the compound, instantly initiating ester hydrolysis.

Section 4: Quantitative Stability Data

The table below summarizes the expected degradation rates of Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate when subjected to various environmental conditions.

Storage ConditionTemperatureAtmosphereLight ExposureEstimated Half-Life ( t1/2​ )Primary Degradation Pathway
Ambient Benchtop25°CAir (Ambient RH)Room Light< 1 weekOxidation (Azo/Nitroso formation)
Refrigerated4°CAir (Ambient RH)Dark1–2 monthsOxidation & Slow Hydrolysis
Standard Freezer-20°CAir (High RH)Dark3–6 monthsEster Hydrolysis (Carboxylic Acid)
Optimized Storage -20°C Argon + Desiccant Dark > 2 years Negligible

References

  • Benchchem. "Technical Support Center: Stability and Storage of Pyrazole Compounds."
  • ResearchGate.
  • NIH PMC. "Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase."
  • Carbodiimide.com. "Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance."

Sources

Optimizing reaction conditions for Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate amidation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Amidation of Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate

Welcome to the Advanced Technical Support Center. As a bifunctional building block, Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate presents unique chemoselectivity and reactivity challenges. Researchers typically attempt one of two amidation pathways with this substrate:

  • Pathway A (N-Acylation): Converting the internal 4-amino group into an amide.

  • Pathway B (Ester Aminolysis): Converting the ethyl ester into an amide.

This guide provides mechanistic troubleshooting, verified protocols, and causality-driven solutions to overcome the inherent steric and electronic barriers of this molecule.

Workflow & Decision Logic

AmidationOptimization Substrate Ethyl 2-(4-amino-3,5-dimethyl -1H-pyrazol-1-yl)acetate TargetN Pathway A: N-Acylation (4-Amino Group) Substrate->TargetN TargetC Pathway B: Ester Aminolysis (Ethyl Acetate Group) Substrate->TargetC ChallengeN Challenge: Severe Steric Hindrance from 3,5-Dimethyl Groups TargetN->ChallengeN ChallengeC Challenge: Low Electrophilicity of Ethyl Ester TargetC->ChallengeC SolN1 Method A1: Acyl Chloride + Pyridine / DMAP (0°C to RT) ChallengeN->SolN1 SolN2 Method A2: Carboxylic Acid + T3P / DIPEA (Reflux) ChallengeN->SolN2 SolC1 Method B1: Saponification (LiOH) then HATU / DIPEA / Amine ChallengeC->SolC1 SolC2 Method B2: Direct Aminolysis with DABAL-Me3 / Amine ChallengeC->SolC2

Decision tree for optimizing amidation pathways of the bifunctional pyrazole substrate.

Troubleshooting & FAQs

Pathway A: N-Acylation of the 4-Amino Group

Q: Why does my standard EDC/HOBt or HATU coupling fail to acylate the 4-amino group, returning mostly unreacted starting material? A: The failure is driven by severe steric hindrance (A-strain). The 4-amino group is tightly flanked by two methyl groups at the C3 and C5 positions of the pyrazole ring. Standard peptide coupling reagents like EDC/HOBt generate bulky active esters (e.g., OBt-esters). The physical bulk of these intermediates blocks the 1[1].

Q: How can I force the acylation of this hindered amine? A: You must shift to highly electrophilic, sterically compact reagents. The most reliable method is using an acyl chloride with pyridine or DMAP. If you must start from a carboxylic acid, use 2[2]. T3P forms a highly reactive, less bulky mixed anhydride and is exceptionally effective for hindered anilines and pyrazoles when heated to 80 °C.

Pathway B: Ester-to-Amide Conversion

Q: I want to convert the ethyl ester to an amide. Can I just saponify the ester with LiOH and then couple my external amine? A: Proceed with extreme caution. Saponifying the ethyl ester yields 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid. You have now created an unprotected bifunctional molecule (an amino acid equivalent). Upon adding a coupling reagent (like HATU), the molecule will undergo rapid intermolecular polymerization or intramolecular cyclization (forming oligomers) rather than reacting cleanly with your external amine.

Q: What is the most efficient way to amidate the ester without causing polymerization? A: Bypass saponification entirely by utilizing direct ester aminolysis. Because unactivated ethyl esters are poor electrophiles, you should use an3[3]. This reagent reacts with your external amine to form a highly reactive aluminum-amide complex in situ, which then directly attacks the ethyl ester. The sterically hindered internal 4-amino group remains largely unreactive under these conditions, preserving chemoselectivity.

Quantitative Reagent Selection Guide

Amidation TargetReagent SystemSteric ToleranceReaction SpeedYield ExpectationRisk of Polymerization
4-Amino Group Acyl Chloride / PyridineHighFast (< 4h)> 85%Low
4-Amino Group T3P / DIPEA (80 °C)HighMedium (12h)70-85%Low
4-Amino Group EDC / HOBtLowVery Slow< 20%Low
Ethyl Ester LiOH then HATU / AmineMediumFastVariableHigh (if unprotected)
Ethyl Ester DABAL-Me3 / AmineMediumMedium (8h)75-95%Low

Self-Validating Experimental Protocols

Protocol 1: N-Acylation of the Hindered 4-Amino Group (Pathway A)

Mechanistic Goal: Overcome A-strain using a sterically compact, highly reactive electrophile.

  • Preparation: Dissolve Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate (1.0 eq, 1.0 mmol) in anhydrous Dichloromethane (DCM, 5.0 mL) under an argon atmosphere.

  • Base Addition: Add anhydrous pyridine (2.0 eq, 2.0 mmol) and cool the reaction mixture to 0 °C using an ice bath.

  • Electrophile Addition: Dropwise add the desired acyl chloride (1.2 eq, 1.2 mmol).

  • Propagation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2 to 4 hours.

  • Validation Checkpoint: Sample 10 µL of the mixture, dilute in MeCN, and analyze via LC-MS. A successful reaction will show the [M+H]+ of the mono-acylated product. Self-Correction: If a mass corresponding to di-acylation is observed, immediately quench the reaction; in future runs, reduce the acyl chloride to 1.05 eq and maintain at 0 °C.

  • Workup: Quench with saturated aqueous NaHCO3​ (10 mL). Extract with DCM (3 x 10 mL), wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol 2: Direct Ester Aminolysis using DABAL-Me3 (Pathway B)

Mechanistic Goal: Activate the external amine as an aluminum complex to directly attack the unreactive ethyl ester, avoiding intermediate saponification.

  • Complex Formation: In an oven-dried flask under argon, suspend DABAL-Me3 (1.2 eq, 1.2 mmol) in anhydrous THF (5.0 mL).

  • Amine Activation: Add the external primary amine (1.2 eq, 1.2 mmol) and stir at 40 °C for 1 hour. The mixture will become homogeneous as the active aluminum-amide complex forms.

  • Substrate Addition: Add Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate (1.0 eq, 1.0 mmol) to the activated complex.

  • Propagation: Heat the reaction to reflux (or 130 °C in a sealed microwave vial) for 8 hours.

  • Validation Checkpoint: Analyze via LC-MS. The UV chromatogram must show a sharp peak for the target amide. Self-Correction: The absence of a broad, unresolved polymeric baseline confirms that the internal 4-amino group remained inert and did not cross-react.

  • Workup: Cool to 0 °C and carefully quench by dropwise addition of 1M HCl (to break the aluminum complex). Extract with Ethyl Acetate (3 x 15 mL), wash with brine, dry over Na2​SO4​ , and purify via flash chromatography.

References

  • Synthesis and antinociceptive-antimicrobial activities of some new amide derivatives of 3,5-di/-and 1,3,5-trimethylpyrazoles Source: Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry) URL:[1]

  • Amide Bond Formation Using an Air-Stable Source of AlMe3 Source: Tetrahedron Letters (via ResearchGate) URL:[3]

  • Amide synthesis by acylation (T3P Coupling) Source: Organic Chemistry Portal URL:[2]

Sources

Technical Support Center: HPLC Troubleshooting for Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support guide for the chromatographic analysis of Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate . This molecule presents a unique set of analytical challenges due to the competing chemical behaviors of its three primary functional groups:

  • Primary Amine: Highly basic and prone to secondary ion-exchange interactions with stationary phase silanols, leading to severe peak tailing.

  • Ethyl Ester: Susceptible to on-column hydrolysis at extreme pH ranges, which can manifest as peak splitting or degradation artifacts.

  • Pyrazole Ring: An aromatic, nitrogen-rich heterocycle capable of secondary coordination, requiring strict control of mobile phase ionic strength.

This guide provides mechanistic explanations, self-validating protocols, and data-driven troubleshooting strategies to ensure robust and reproducible HPLC methods.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why am I observing severe peak tailing for this compound, and how can I fix it?

A1: Peak tailing for basic analytes like this 4-amino-pyrazole derivative is primarily driven by secondary ion-exchange interactions[1]. The primary amine becomes protonated (positively charged) at acidic to neutral pH levels. If you are using an older "Type A" silica column or a poorly endcapped stationary phase, the negatively charged residual silanol groups (pKa ~3.5–4.5) on the silica surface will strongly attract the protonated amine[1].

The Fix: You must manipulate the mobile phase pH to neutralize either the silanols or the amine[2]. Lowering the pH to 2.5 using a phosphate buffer neutralizes the acidic silanol groups, effectively shutting down the ion-exchange mechanism[1]. Alternatively, if your method requires a neutral pH, adding a competing base like 5 mM triethylamine (TEA) will act as a silanol suppressor, preferentially binding to the active sites so your analyte does not[1].

Q2: My chromatogram shows peak splitting (a "twin" peak or shoulder). Is my compound degrading?

A2: Peak splitting can originate from a physical system failure or a chemical degradation pathway.

  • Physical Cause: A column void—often resulting from uneven packing density or a blocked inlet frit—disrupts the uniform flow path of the eluent, creating multiple elution pathways for the same analyte[3].

  • Chemical Cause (Specific to this molecule): Because the molecule contains an ethyl ester, exposing it to highly basic (pH > 8) or highly acidic (pH < 2) mobile phases for prolonged periods can cause partial on-column hydrolysis into the corresponding carboxylic acid[4]. This degradation product will elute at a different retention time, often appearing as a leading or trailing shoulder depending on the gradient. Furthermore, injecting the sample in a solvent significantly stronger than the mobile phase (e.g., 100% Acetonitrile into a 90% aqueous flow) will cause the analyte to precipitate or travel unevenly, splitting the peak[5].

Q3: Why is the retention time drifting over multiple injections?

A3: Retention time drift for basic pyrazoles often indicates inadequate mobile phase buffering capacity[4]. If you are operating near the pKa of the primary amine, microscopic local changes in pH will drastically alter the ionization state of the molecule, shifting its retention time[6]. Ensure you are using at least a 20 mM buffer capacity and operating at least 1.5 pH units away from the analyte's pKa to maintain a consistent ionization state.

Part 2: Troubleshooting Workflows & Mechanisms

G Start Analyze Peak Shape Issue Tailing Peak Tailing (As > 1.5) Start->Tailing Splitting Peak Splitting / Shoulder Start->Splitting InjectNeutral Inject Neutral Marker (e.g., Uracil) Tailing->InjectNeutral CheckSolvent Check Injection Solvent vs Mobile Phase Splitting->CheckSolvent Hydrolysis Check Ester Hydrolysis (Degradation) Splitting->Hydrolysis BothTail Both Peaks Tail (Physical Issue) InjectNeutral->BothTail OnlyAnalyteTails Only Analyte Tails (Chemical Issue) InjectNeutral->OnlyAnalyteTails CheckFrit Replace Frit / Column BothTail->CheckFrit AdjustPH Adjust pH to 2.5 or 8.0+ Use Type-B Silica OnlyAnalyteTails->AdjustPH

Logical troubleshooting workflow for HPLC peak shape issues.

Mechanism Analyte Protonated Amine (Analyte) Interaction Ion-Exchange Interaction Analyte->Interaction Attracts Silanol Ionized Silanol (Stationary Phase) Silanol->Interaction Attracts Tailing Peak Tailing Interaction->Tailing Causes Solution1 Low pH (2.5) Neutralizes Silanol Solution1->Silanol Prevents Ionization Solution2 High pH (8.0+) Neutralizes Amine Solution2->Analyte Prevents Protonation

Mechanism of basic analyte interaction with residual silanols and pH mitigation strategies.

Part 3: Quantitative Troubleshooting Matrix

Use the following table to benchmark your chromatographic performance and diagnose the root cause of poor peak shapes.

SymptomQuantitative MetricPrimary CauseRecommended Action
Severe Tailing Asymmetry Factor ( As​ ) > 1.5Amine-Silanol Ion ExchangeAdjust mobile phase pH to 2.5 or add 5 mM TEA. Switch to fully endcapped Type-B silica.
Peak Splitting Resolution ( Rs​ ) between split peaks < 1.0Column Void / Frit BlockageBackflush column; replace inlet frit or entire column.
Retention Shift %RSD of tR​ > 1.0% over 10 runsInadequate Buffer CapacityIncrease buffer concentration to 20–50 mM to resist local pH changes.
Pre-Peak Shoulder Tailing Factor ( Tf​ ) < 0.9 (Fronting)Injection Solvent MismatchDilute sample in initial mobile phase conditions rather than 100% organic solvent.
Ghost Peaks Unidentified peaks with constant tR​ Ester Hydrolysis (Degradation)Ensure mobile phase pH is strictly between 2.5 and 7.0. Prepare samples fresh daily.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, do not guess the cause of your chromatographic issues. Implement the following self-validating protocols to definitively isolate the variables.

Protocol 1: Diagnostic Co-Injection to Isolate Peak Tailing Causes

This protocol determines whether peak tailing is caused by a physical column defect (void/blockage) or a chemical interaction (silanol binding).

Step-by-Step Methodology:

  • Preparation: Prepare a standard solution containing 0.1 mg/mL of Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate and 0.05 mg/mL of Uracil. Causality: Uracil is a neutral, unretained marker that does not interact with silanols. It acts as an internal control for the physical integrity of the column bed.

  • Injection: Inject 5 µL into the HPLC system under your current method conditions.

  • Data Extraction: Calculate the Asymmetry Factor ( As​ ) for both peaks at 10% peak height using your chromatography data system.

  • Self-Validation Logic:

    • If Uracil As​≈1.0 AND Analyte As​>1.5 : The physical column bed is intact. The tailing is strictly a chemical issue caused by amine-silanol binding. Proceed to Protocol 2.

    • If Uracil As​>1.5 AND Analyte As​>1.5 : The issue is physical. The column bed has collapsed or the frit is blocked[3]. Attempt to backflush the column or replace it entirely.

Protocol 2: Preparation of pH-Stabilized Mobile Phase for Pyrazole Esters

This protocol formulates a mobile phase specifically designed to suppress silanol interactions without triggering the hydrolysis of the ethyl ester group.

Step-by-Step Methodology:

  • Aqueous Base: Measure 1.0 L of HPLC-grade ultra-pure water (18.2 MΩ·cm) into a clean borosilicate glass bottle.

  • Buffering: Add 2.72 g of Potassium Dihydrogen Phosphate ( KH2​PO4​ ) to achieve a 20 mM concentration. Stir until completely dissolved.

  • pH Adjustment: Adjust the pH to exactly 2.5 using dilute Phosphoric Acid ( H3​PO4​ ) while monitoring with a calibrated pH meter.

    • Causality: A pH of 2.5 is deliberately chosen because it is low enough to fully protonate and neutralize the acidic silanols on the silica surface, but high enough to avoid the rapid acid-catalyzed hydrolysis of the analyte's ethyl ester group (which occurs aggressively at pH < 2.0)[4].

  • Filtration: Filter the buffer through a 0.22 µm hydrophilic membrane filter to remove particulates that could cause future frit blockages.

  • Self-Validation Logic: Run a blank gradient (0% to 100% organic) before injecting samples. If the baseline drift is < 2 mAU and no ghost peaks appear, the mobile phase is validated for analytical use.

References

  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • Cichocki, A. (2024). Peak Splitting in HPLC: Causes and Solutions. Separation Science.[Link]

  • Chromatography Forum. (2006). Peak Splitting. ChromForum. [Link]

  • University of Pittsburgh. HPLC Troubleshooting Guide. Pitt.edu. [Link]

  • Agilent Technologies. (2009). Tips and Tricks of HPLC Separation. Agilent. [Link]

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.[Link]

Sources

Technical Support Center: Mitigating Side-Products in Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently consult with drug development teams facing yield bottlenecks when utilizing bifunctional pyrazole building blocks. Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate is a highly versatile intermediate, but its dual reactivity—featuring a highly nucleophilic C4-amino group and an electrophilic N1-ethyl acetate moiety—makes it a prime candidate for unwanted side-reactions.

This guide synthesizes field-proven experimental logic to help you eliminate spontaneous cyclization, oxidative degradation, and polymerization.

Core Troubleshooting FAQs

Q1: My LC-MS shows a major side-product with a mass corresponding to [M - 46]+. What is happening and how do I stop it? A: You are observing spontaneous intramolecular lactamization. The C4-amino group is attacking the N1-ester carbonyl, extruding ethanol (mass = 46 Da) to form a 6-membered fused bicyclic system: a pyrazolo[1,5-a]pyrazin-4(5H)-one derivative.

  • Causality: This 6-exo-trig cyclization is entropically highly favored. The 3,5-dimethyl groups restrict the conformational freedom of the pyrazole ring, forcing the N1-acetate chain into a geometry that brings the ester carbonyl into direct proximity with the C4-amine. The thermodynamic stability of the resulting pyrazolo[1,5-a]pyrazine scaffold drives this side reaction forward .

  • Prevention: If you need to store the free base, you must convert it to an HCl salt to keep the amine protonated (rendering it non-nucleophilic). If you are performing a reaction that requires the free amine, maintain strict temperature control (< 0 °C during additions) or temporarily protect the amine (e.g., Boc-protection).

Q2: My reaction mixture turns dark purple or brown when exposed to air, and my isolated yields drop significantly. Why? A: 4-Aminopyrazoles are notoriously sensitive to aerobic oxidation. The C4-amine rapidly oxidizes to form azo, azoxy, or nitroso oligomers, which present as highly colored, tarry mixtures.

  • Causality: The electron-donating methyl groups at C3 and C5 significantly increase the electron density of the pyrazole ring. This lowers the oxidation potential of the C4-amine, making it highly reactive toward atmospheric oxygen and trace metal oxidants .

  • Prevention: Always handle the free base under an inert atmosphere (Argon or N2). Use strictly degassed solvents (via sparging or freeze-pump-thaw cycles).

Q3: I am trying to N-alkylate the C4-amine, but I keep getting complex mixtures of dimers and poly-alkylated products. How can I improve selectivity? A: Aminopyrazoles are prone to both over-alkylation and intermolecular dimerization (forming pyrazole-fused pyrazines) .

  • Causality: In direct alkylation (using alkyl halides), the mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine, leading to rapid dialkylation. Concurrently, high concentrations promote intermolecular attack of one molecule's amine onto another's ester.

  • Prevention: Abandon direct alkylation. Instead, utilize reductive amination with an aldehyde and sodium triacetoxyborohydride (STAB). The intermediate imine is reduced to a secondary amine, which is sterically hindered from forming a second imine, effectively halting the reaction at mono-alkylation.

Quantitative Analytical Signatures & Mitigation Data

To rapidly diagnose your reaction mixtures, cross-reference your analytical data with this quantitative summary of common side-products.

Side-Product PathwayMechanistic CauseLC-MS Signature (ESI+)Prevention Strategy
Intramolecular Lactamization 6-exo-trig attack of C4-NH2 on N1-ester[M - 46]+ (Loss of EtOH)Store as HCl salt; maintain T < 0 °C.
Intermolecular Dimerization C4-NH2 attacks ester of a 2nd molecule[2M - 46]+ (Dimer mass)Run reactions at high dilution (< 0.05 M).
Oxidative Degradation Aerobic oxidation of pyrazole ringComplex; [2M - 4]+ (Azo)Handle under Argon; use degassed solvents.
Ester Hydrolysis Base/Acid catalyzed cleavage of ester[M - 28]+ (Loss of Et, +H)Avoid aqueous bases; use anhydrous conditions.
Over-alkylation Secondary amine hyper-nucleophilicity[M + 2R]+ (Dialkylation)Use reductive amination (STAB/Aldehyde).

Reaction Pathway Visualization

Reactivity Center Ethyl 2-(4-amino-3,5-dimethyl- 1H-pyrazol-1-yl)acetate (Bifunctional Core) Cyclization Pyrazolo[1,5-a]pyrazin-4(5H)-one (Intramolecular Lactam) Center->Cyclization Heat / Base Oxidation Azo/Nitroso Degradants (Aerobic Oxidation) Center->Oxidation O2 / Light Dimer Amide Dimers/Oligomers (Intermolecular) Center->Dimer High Conc. Hydrolysis Carboxylic Acid (Ester Hydrolysis) Center->Hydrolysis H2O / Acid or Base

Fig 1. Primary degradation and side-product pathways of the bifunctional pyrazole acetate.

Self-Validating Experimental Protocols

Protocol A: Chemoselective Boc-Protection of the C4-Amine

Objective: Protect the primary amine to prevent cyclization and oxidation without hydrolyzing the ethyl ester.

  • Initiation: Dissolve Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M. Cool the flask to 0 °C under an Argon atmosphere.

  • Base Addition: Add triethylamine (TEA, 1.2 eq) dropwise.

    • Causality: TEA acts as an acid scavenger. At 0 °C, it is sterically hindered and mild enough that it will not catalyze ester hydrolysis or promote rapid intermolecular amidation.

  • Protection: Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) dissolved in a minimal amount of DCM.

  • Propagation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4 hours.

  • Workup & Validation: Quench with saturated aqueous NH₄Cl, extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Self-Validation System: Run a TLC (Silica, 5% MeOH in DCM). The highly polar, UV-active spot of the free amine (often streaky) must disappear, replaced by a tight, less polar UV-active spot. LC-MS must confirm the mass shift of +100 Da ([M+H]+ for Boc addition minus proton loss).

Protocol B: Conversion to the Anhydrous Hydrochloride Salt for Storage

Objective: Neutralize the nucleophilic amine to prevent degradation during long-term storage.

  • Initiation: Dissolve the free base in anhydrous diethyl ether (or THF if solubility is poor) under Argon. Cool to 0 °C.

  • Acidification: Add 2.0 M HCl in diethyl ether (1.1 eq) dropwise with vigorous stirring.

    • Causality: You must use anhydrous HCl. Using aqueous HCl (like 37% hydrochloric acid) introduces water, which will immediately catalyze the hydrolysis of the ethyl ester to the carboxylic acid.

  • Isolation: A white precipitate will form immediately upon addition. Stir for 10 minutes to ensure complete salt formation.

  • Workup & Validation: Filter the precipitate under a blanket of Argon, wash with cold anhydrous ether, and dry under high vacuum for 12 hours.

    • Self-Validation System: The resulting salt should be a free-flowing white powder that remains stable in air. ¹H-NMR (in D₂O) will validate the structure: look for a distinct downfield shift of the C3 and C5 methyl singlets compared to the free base, confirming protonation of the pyrazole/amine system.

Workflow Optimization Diagram

Workflow Start Free Base Starting Material Decision Storage or Immediate Reaction? Start->Decision Storage Convert to HCl Salt (Prevents Oxidation & Cyclization) Decision->Storage Store > 24h Reaction Derivatization of C4-Amine Decision->Reaction Immediate Use Direct Direct Alkylation (R-X) Yields Poly-alkylation Reaction->Direct Avoid Reductive Reductive Amination (R-CHO + STAB) Yields Mono-alkylation Reaction->Reductive Recommended

Fig 2. Optimized handling and derivatization workflow to prevent over-alkylation and degradation.

References

  • Zaremba, O. V., et al. "Facile one-pot synthesis of the pyrazolo[1,5-a]pyrazine scaffold." Chemistry of Heterocyclic Compounds.
  • Morgan, G. T., et al. "XLVIL-Non-aromatic Diazonium Salts. Part III." Journal of the Chemical Society, Transactions (Zenodo Archive).
  • Sun, Y.-Y., et al. "5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds." Molecules.

Validation & Comparative

A Comparative Guide to Pyrazole Building Blocks in Drug Discovery: Featuring Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold's Central Role in Modern Medicinal Chemistry

The pyrazole nucleus stands as a cornerstone in contemporary drug discovery, celebrated for its metabolic stability and versatile functionality.[1] This five-membered aromatic heterocycle is a "privileged scaffold," meaning it is a recurring structural motif in a multitude of clinically successful drugs targeting a wide array of diseases.[2][3] Its utility stems from its ability to serve as a bioisosteric replacement for other aromatic rings, often improving physicochemical properties like solubility and lipophilicity.[4] Furthermore, its nitrogen atoms can act as crucial hydrogen bond donors and acceptors, enabling potent interactions with biological targets.[2]

From the blockbuster anti-inflammatory drug Celecoxib and the erectile dysfunction treatment Sildenafil to a new generation of targeted cancer therapies like the kinase inhibitors Ruxolitinib and Crizotinib, the pyrazole core is ubiquitous.[1][2][3][4] This prevalence has driven significant innovation in synthetic chemistry, leading to a diverse market of pyrazole-based starting materials, or "building blocks."

The choice of the initial pyrazole building block is a critical decision in a drug discovery campaign, profoundly influencing the synthetic strategy, the accessible chemical space, and the efficiency of library synthesis. This guide provides an in-depth comparison of Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate , a highly functionalized and versatile starting material, with other fundamental classes of pyrazole building blocks. We will delve into their respective synthetic utility, reactivity profiles, and strategic applications, supported by experimental data and protocols to empower researchers in making informed decisions for their specific synthetic goals.

Featured Building Block: Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate

This molecule is a trifunctional building block, offering three distinct points for chemical modification, making it an exceptionally powerful starting point for generating molecular complexity.

Structural Features and Inherent Reactivity:

  • 4-Amino Group: The primary amine is a potent nucleophile and a versatile handle. It can be readily acylated, sulfonated, or used in reductive amination. Its position on the electron-rich pyrazole ring also allows for further derivatization, such as diazotization reactions to install other functionalities.[5]

  • N1-Ethyl Acetate Side Chain: The ester moiety can be hydrolyzed to the corresponding carboxylic acid, which opens the door to amide bond formation—a cornerstone of medicinal chemistry. Alternatively, the ester can be reduced to a primary alcohol for further functionalization. The N1-position is already alkylated, which advantageously prevents the formation of N-alkylation regioisomers that can plague the functionalization of N-unsubstituted pyrazoles.[4]

  • 3,5-Dimethyl Groups: These methyl groups effectively "block" the C3 and C5 positions of the pyrazole ring. This is synthetically useful as it directs any potential electrophilic substitution or C-H activation reactions towards the already functionalized C4 position, simplifying the reactivity profile of the core.

Synthesis and Accessibility: The synthesis of this building block typically follows a well-established pathway for 4-aminopyrazoles. The general approach involves the reduction of a 4-azo-pyrazole precursor, which is formed from the condensation of a 1,3-dicarbonyl compound (acetylacetone) with a substituted hydrazine, followed by coupling with a diazonium salt and subsequent N-alkylation.[6]

A Curated Set of Alternative Pyrazole Building Blocks

To provide a comprehensive comparison, we will evaluate our featured molecule against three other classes of pyrazole building blocks that represent distinct synthetic strategies.

Building Block ClassRepresentative ExampleKey FeaturesPrimary Synthetic Application
Simple N-H Pyrazoles 3,5-DimethylpyrazoleTwo reactive N-H sites, C4-H for functionalization.Basic scaffold introduction, N-alkylation/arylation.
Halogenated Pyrazoles 4-Bromo-3,5-dimethylpyrazoleHalogen atom serves as a handle for cross-coupling.Late-stage functionalization via Pd-catalyzed reactions.
Aminopyrazoles 3(5)-Amino-5(3)-methylpyrazoleTautomeric mixture, two N-H sites, exocyclic amine.Fused ring systems (e.g., pyrazolo[1,5-a]pyrimidines).

Comparative Analysis: Reactivity and Strategic Application

The strategic choice of a building block depends entirely on the desired final molecular architecture. Below, we compare the synthetic utility of these pyrazole classes in key chemical transformations.

N-Functionalization: The Regioselectivity Challenge

For building blocks with an unsubstituted pyrazole N-H, such as 3,5-dimethylpyrazole or 3(5)-aminopyrazole, N-alkylation or N-arylation can lead to a mixture of N1 and N2 regioisomers.[4] Separating these isomers can be challenging and reduces overall yield.

Advantage of Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate: This issue is completely circumvented as the N1 position is already occupied by the ethyl acetate group. This pre-functionalization guarantees a single product in subsequent reactions involving the other functional groups, representing a significant gain in synthetic efficiency.

C-H Functionalization and Cross-Coupling: The Power of Pre-installed Handles

Direct C-H activation is a modern and powerful tool for functionalizing heterocycles, but it can suffer from regioselectivity issues.[7][8][9] The inherent electronic properties of the pyrazole ring often direct functionalization to the C5 position.[8]

Halogenated Pyrazoles: This class of building blocks, particularly 4-bromo and 4-chloropyrazoles, are the gold standard for introducing diversity at specific positions via transition-metal-catalyzed cross-coupling reactions.[10] The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are robust methods for forming C-C and C-N bonds, respectively. The reactivity order is generally I > Br > Cl, with bromopyrazoles offering a good balance of reactivity, stability, and cost.[10][11]

Advantage of Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate: While not suited for cross-coupling at the C4 position itself, its utility lies in the reliable functionalization of its existing handles. The amino group can be readily coupled with carboxylic acids or sulfonyl chlorides, and the ester can be converted to an amide, providing access to a vast chemical space without the need for transition metal catalysis for every diversification step.

Experimental Protocol: Representative Suzuki-Miyaura Coupling of a 4-Halopyrazole

This protocol describes a typical procedure for the arylation of a 4-bromopyrazole, a key transformation for which this class of building blocks is designed.

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(II) acetate precursor combined with a phosphine ligand like SPhos is chosen. SPhos is a bulky, electron-rich ligand that promotes the oxidative addition of the palladium to the C-Br bond and facilitates the reductive elimination to form the product.

  • Base and Solvent: Potassium carbonate (K₂CO₃) is a common and effective base required for the transmetalation step of the catalytic cycle. A dioxane/water solvent system is used to dissolve both the organic starting materials and the inorganic base.

  • Inert Atmosphere: The reaction is degassed and run under argon because the Pd(0) active catalyst is sensitive to oxidation by air, which would deactivate it.

Step-by-Step Methodology:

  • To a sealed reaction tube, add the 4-bromopyrazole (1.0 equiv), the desired arylboronic acid (1.3 equiv), palladium(II) acetate (Pd(OAc)₂, 0.03 equiv), SPhos (0.06 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add 1,4-dioxane and water (4:1 v/v) to achieve a substrate concentration of approximately 0.2 M.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-arylpyrazole.

Synthesis of Fused Ring Systems

Many important pharmaceutical agents feature a pyrazole ring fused to another heterocycle, such as a pyrimidine or a pyridine.[2] The choice of building block is critical for accessing these scaffolds.

Aminopyrazoles: 3(5)-aminopyrazoles are classic precursors for pyrazolo[1,5-a]pyrimidines, formed by condensation with 1,3-dicarbonyl compounds.[12]

Advantage of Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate: This building block is exceptionally well-suited for the synthesis of pyrazolo[4,3-d]pyrimidinones, the core of Sildenafil. The ortho-relationship between the amino group and the ester (or its corresponding acid/amide) allows for cyclization with an appropriate one-carbon unit (e.g., formamide) or via acylation followed by cyclization to construct the fused pyrimidinone ring.

Visualization of Synthetic Strategies

The selection of a building block dictates the subsequent synthetic logic.

G cluster_0 Building Block Selection cluster_1 Primary Synthetic Transformation cluster_2 Resulting Molecular Scaffold bb1 Ethyl 2-(4-amino-3,5-dimethyl- 1H-pyrazol-1-yl)acetate strat1 Amide Coupling / Fused Ring Cyclization bb1->strat1 bb2 4-Bromo-3,5-dimethylpyrazole strat2 Pd-Catalyzed Cross-Coupling bb2->strat2 bb3 3(5)-Aminopyrazole strat3 Condensation with 1,3-Dicarbonyls bb3->strat3 scaf1 Pyrazolo[4,3-d]pyrimidinones (e.g., Sildenafil Core) strat1->scaf1 scaf2 Poly-Aryl Pyrazoles (e.g., Kinase Inhibitors) strat2->scaf2 scaf3 Pyrazolo[1,5-a]pyrimidines strat3->scaf3

Caption: Synthetic logic flowchart based on pyrazole building block choice.

Case Studies in Drug Discovery

Case Study 1: Sildenafil (Viagra) - The Power of the Aminopyrazole Ester

The synthesis of Sildenafil, a potent PDE5 inhibitor, perfectly illustrates the strategic use of a building block similar to our featured compound. The core synthesis involves the cyclization of an aminopyrazole carboxamide to form the pyrazolo[4,3-d]pyrimidinone scaffold.[13][14][15] Starting with an aminopyrazole ester allows for efficient formation of the necessary amide precursor and subsequent ring closure, demonstrating a convergent and powerful approach to this complex heterocyclic system.[13]

Case Study 2: Celecoxib (Celebrex) - Classic Pyrazole Synthesis

Celecoxib is a selective COX-2 inhibitor used to treat inflammation and pain.[16][17][18] Its synthesis is a textbook example of the Knorr pyrazole synthesis, involving the condensation of a 1,3-diketone (4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione) with a substituted hydrazine (4-sulfamoylphenylhydrazine).[19] This highlights a different strategy where the pyrazole ring is constructed during the synthesis rather than starting with a pre-formed pyrazole building block. This approach is powerful but less amenable to late-stage diversification of the pyrazole core itself.

Case Study 3: Kinase Inhibitors - The Utility of Cross-Coupling

Many modern kinase inhibitors utilize a substituted pyrazole scaffold to interact with the hinge region of the kinase ATP-binding site.[2][3][20] The synthesis of these molecules often relies heavily on the use of halogenated pyrazoles. Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are employed to install various aryl and heteroaryl groups at specific positions on the pyrazole ring, enabling the rapid exploration of structure-activity relationships (SAR) and the fine-tuning of inhibitor potency and selectivity.[21][22][23]

G pd0 Pd(0)L2 complex1 Ar-Pd(II)Br(L2) pd0->complex1 Oxidative Addition r_x Ar-Br (4-Bromopyrazole) r_x->complex1 r_b Ar'-B(OH)2 (Boronic Acid) complex2 Ar'-B(OR)₃⁻ r_b->complex2 base Base (e.g., K₂CO₃) base->complex2 product Ar-Ar' (Coupled Product) pdx2 Pd(II)X2L2 complex3 Ar-Pd(II)Ar'(L2) complex1->complex3 Transmetalation complex2->complex3 complex3->pd0 complex3->product Reductive Elimination

Sources

Safety Operating Guide

Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

In drug development and synthetic chemistry, handling nitrogen-rich heterocycles requires rigorous safety and logistical planning. As a Senior Application Scientist, I approach laboratory safety not as a regulatory burden, but as an integral component of experimental design. Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate is a highly functionalized pyrazole derivative widely utilized as an intermediate in medicinal chemistry due to its structural properties and reactivity[1].

While its unique architecture—comprising a pyrazole core, a primary amine, and an ethyl acetate moiety—makes it valuable for synthesizing anti-inflammatory agents, it also introduces specific toxicological and environmental risks. This guide provides the definitive, self-validating protocols for the safe handling, spill containment, and disposal of this compound.

Mechanistic Toxicology & Quantitative Hazard Profile

To handle a chemical safely, you must understand why it is hazardous. Pyrazole derivatives exhibit acute oral and dermal toxicity. Prolonged exposure has been mechanistically linked to organ damage, specifically in the spleen and thyroid[2]. Furthermore, the amine functional group acts as a respiratory irritant, and the compound as a whole is classified as harmful to aquatic life with long-lasting effects[3].

Table 1: Physicochemical and Hazard Profile

Hazard CategoryGHS ClassificationMechanistic Rationale & Operational Mitigation
Acute Toxicity Cat 4 (Oral/Dermal)The compound is readily absorbed. Mitigation: Mandates handling inside a certified fume hood with EN 374 compliant nitrile gloves.
Organ Toxicity STOT RE 1Chronic exposure damages the spleen/thyroid. Mitigation: Strict adherence to respiratory protection if aerosolization occurs.
Irritation Cat 2 (Skin), Cat 2A (Eye)The primary amine is a nucleophilic irritant. Mitigation: Tight-fitting safety goggles (EN 166) are non-negotiable.
Environmental Aquatic Chronic 3Toxic to aquatic ecosystems. Mitigation: Zero-tolerance for drain disposal; requires high-temperature incineration.

Standard Operating Procedure: Safe Handling & Workflow

Operational safety relies on causality. We do not just wear gloves; we select nitrile because it resists the penetration of the ethyl acetate moiety. We do not just use a fume hood; we verify its face velocity to ensure the respiratory irritants are actively pulled away from the operator's breathing zone.

HandlingWorkflow A 1. Fume Hood Verification B 2. PPE Donning A->B C 3. Anti-Static Transfer B->C D 4. Inert Reaction C->D E 5. Waste Segregation D->E

Fig 1. Sequential operational workflow for handling reactive pyrazole derivatives.

Step-by-Step Handling Protocol:

  • Pre-Operation Verification: Turn on the fume hood and verify the digital monitor reads a face velocity of 80–100 feet per minute (fpm). Self-Validation: Hold a Kimwipe near the sash opening; it should be gently pulled inward, confirming negative pressure.

  • PPE Donning: Equip standard PPE including double-layered nitrile gloves, tight-fitting safety goggles, and a flame-resistant lab coat.

  • Material Transfer: Because fine organic powders pose a dust inhalation hazard, weigh Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate using anti-static spatulas. Do not sweep dry powder rapidly.

  • Reaction Execution: If utilizing strong bases for nucleophilic substitution, conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent unwanted oxidation of the primary amine.

Spill Response and Containment Protocol

A spill of a nitrogen-rich organic compound requires immediate, calculated action. Applying water directly to a dry powder spill can cause it to spread or form a sticky paste due to the ester moiety's partial solubility.

Step-by-Step Spill Protocol:

  • Risk Assessment: Determine if the spill is minor (<50g) or major (>50g). For major spills, evacuate the lab and contact Environmental Health and Safety (EHS).

  • Containment: For liquid solutions, surround the spill with an inert absorbent like sand or vermiculite. Absorb spillage with sand or other inert absorbent and clear up immediately[4]. Do not use combustible materials like paper towels, which can react with certain organic mixtures.

  • Collection: Use a non-sparking scoop to transfer the absorbed material into a rigid, sealable hazardous waste container.

  • Decontamination: Wash the affected surface thoroughly with soap and water to break down residual organics. Self-Validation: Inspect the surface under a UV lamp (if applicable to the specific derivative's fluorescence) or use a pH swab to ensure no basic amine residue remains.

Waste Management and Disposal Plan

Because Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate contains three nitrogen atoms (two in the pyrazole ring, one in the amine group), standard disposal methods are insufficient. Normal combustion of nitrogen-rich heterocycles generates highly toxic nitrogen oxides (NOx). Therefore, disposal must be routed to a facility equipped with high-temperature incineration and alkaline scrubbers.

DisposalPlan Start Waste Generation: Ethyl 2-(4-amino-3,5-dimethyl -1H-pyrazol-1-yl)acetate State Determine Waste State Start->State Solid Solid Waste (Powders, Contaminated PPE) State->Solid Liquid Liquid Waste (Mother Liquors, Filtrates) State->Liquid SolidBin Double-Lined Solid Container Solid->SolidBin LiquidBin Non-Halogenated Organic Jug Liquid->LiquidBin Label Attach EHS Hazardous Waste Tag SolidBin->Label LiquidBin->Label Incinerate High-Temp Incineration (NOx Scrubbers Required) Label->Incinerate

Fig 2. Decision tree and segregation workflow for pyrazole chemical waste.

Step-by-Step Disposal Protocol:

  • Segregation: Separate waste strictly by physical state. Place solid waste (contaminated PPE, empty vials, absorbed spills) into a double-lined solid waste bin. Place liquid waste into a "Non-Halogenated Organic Waste" jug (unless mixed with halogenated solvents like DCM during the reaction).

  • Compatibility & Storage: Wastes must be stored in containers made of a compatible material[5]. Store the sealed containers in secondary containment within a designated Satellite Accumulation Area (SAA).

  • Labeling: Attach a compliant hazardous waste tag. You must write out the full chemical name: "Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate". Do not use abbreviations. Check the boxes for "Toxic", "Irritant", and "Environmental Hazard".

  • Final Disposal: Transfer the waste to EHS within 90 days. Ensure the waste manifest explicitly notes the high nitrogen content so the licensed contractor routes it to an incinerator equipped with NOx scrubbers.

Sources

Personal protective equipment for handling Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Safe Handling and Personal Protective Equipment (PPE) Guide for Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate

As drug development and synthetic chemistry advance, researchers frequently encounter highly functionalized intermediates. Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate is a specialized heterocyclic building block that requires rigorous safety protocols. While it is an invaluable scaffold for pharmaceutical synthesis, its specific functional groups present unique occupational hazards that must be managed through a strict hierarchy of controls and targeted Personal Protective Equipment (PPE).

This guide provides an authoritative, step-by-step operational framework for scientists handling this compound, synthesizing regulatory compliance with field-proven laboratory practices.

Chemical Hazard Profile & Causality

To select the correct PPE, we must first understand the causality behind the chemical's hazards. The risk profile of Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate is dictated by its three primary structural features:

  • The Primary Amine (-NH2): Primary amines are nucleophilic and can act as potent skin and respiratory sensitizers. Repeated dermal exposure can lead to allergic contact dermatitis.

  • The Pyrazole Core: Nitrogen-rich heterocycles are designed to interact with biological targets. Unintentional systemic absorption (via inhalation of dust or dermal penetration) poses unknown toxicological risks, necessitating strict physical barriers.

  • The Ester Moiety: While generally stable, the ethyl ester group can undergo hydrolysis under extreme pH conditions. Furthermore, the compound is typically handled in highly permeating organic solvents (like DMSO, DMF, or Dichloromethane), which act as carrier vehicles that can drag the pyrazole derivative directly through the skin barrier.

Because of these factors, handling this compound falls strictly under the Occupational Safety and Health Administration (OSHA) standard for Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450)[1].

Mandatory Personal Protective Equipment (PPE) Matrix

In accordance with the latest regulatory frameworks for laboratory PPE, equipment must be selected based on a rigorous job hazard analysis[2]. The following table summarizes the mandatory PPE required when handling Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate in its pure solid form or in solution.

Body PartRequired PPESpecification / StandardCausality & Rationale
Eyes/Face Chemical Splash GogglesANSI Z87.1 CompliantProtects against fine crystalline dust during weighing and prevents solvent splashes from reaching the ocular mucosa during dissolution.
Hands Nitrile GlovesMinimum 4–8 mil thickness; extended cuffNitrile provides excellent resistance to amines. Note: If handling the compound in Dichloromethane (DCM), double-gloving or switching to heavier-duty fluorinated gloves is required, as DCM rapidly degrades standard nitrile.
Body Laboratory Coat100% Cotton or Flame-Resistant (FR)Prevents electrostatic discharge (which could ignite solvent vapors) and provides a disposable/washable barrier against dermal contact.
Respiratory N95 / P100 RespiratorNIOSH-ApprovedOnly required if handling the dry powder outside of a certified chemical fume hood. Prevents inhalation of sensitizing amine dust.

Operational Workflow & Handling Protocol

Expert laboratory safety relies on self-validating systems—protocols where the successful completion of one step ensures the safety of the next. The preferred method for reducing chemical exposure is always engineering controls followed by administrative controls and PPE[3].

Phase 1: Pre-Operation Verification
  • Fume Hood Certification: Verify that the chemical fume hood is operational with a face velocity between 80–100 feet per minute (fpm).

  • PPE Inspection: Inspect nitrile gloves for micro-tears. Ensure the lab coat is fully buttoned and goggles are securely fitted.

  • Workspace Preparation: Clear the fume hood of unnecessary clutter. Place a static-dissipative weighing mat or disposable bench paper down to catch stray powder.

Phase 2: Weighing and Transfer (High Dust Risk)
  • Static Control: Use an anti-static gun (Zerostat) on the weighing spatula and analytical balance to prevent the fine pyrazole powder from aerosolizing.

  • Transfer Protocol: Open the chemical container only inside the fume hood. Transfer the required mass of Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate into a pre-tared, sealable vial.

  • Seal and Transport: Cap the vial tightly before removing it from the balance area. Never transport open containers of the powder across the laboratory.

Phase 3: Solvation and Reaction Setup (High Splash Risk)
  • Solvent Addition: With the vial secured in a clamp inside the hood, slowly add the reaction solvent (e.g., DMF, Methanol) using a calibrated syringe or pipette.

  • Agitation: Use a magnetic stir bar rather than manual shaking to minimize the risk of pressurized solvent expulsion.

  • Glove Change: Once the compound is in solution, immediately remove and dispose of your outer layer of gloves, as the solvent can act as a carrier for the chemical through the glove matrix. Don a fresh pair.

Spill Response & Disposal Plan

Even with perfect protocols, accidents occur. Immediate, procedural responses prevent minor incidents from becoming major exposures.

Minor Spill Protocol (Solid Powder)
  • Isolate: Alert nearby colleagues and restrict access to the spill area.

  • Suppress Dust: Do not dry sweep. Lightly mist the spilled powder with a compatible, low-toxicity solvent (like isopropanol) to dampen the dust.

  • Collect: Use a disposable scoop or damp paper towels to wipe up the material.

  • Sanitize: Wash the affected surface with soap and water, followed by an ethanol wipe to remove any residual amine.

Waste Disposal
  • Solid Waste: All contaminated bench paper, gloves, and empty vials must be placed in a designated, labeled hazardous solid waste bin.

  • Liquid Waste: Solutions containing Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate must be disposed of in a compatible organic waste carboy (typically "Non-Halogenated Organic Waste," unless dissolved in a halogenated solvent like DCM). Never pour pyrazole derivatives down the sink.

Chemical Handling & Exposure Control Workflow

The following diagram illustrates the hierarchical logic of our safety protocols, demonstrating how engineering controls, administrative procedures, and PPE interlock to protect the researcher.

G Start Risk Assessment: Ethyl 2-(4-amino-3,5-dimethyl -1H-pyrazol-1-yl)acetate EngControl Engineering Controls (Fume Hood / Biosafety Cabinet) Start->EngControl AdminControl Administrative Controls (SOPs, Training) EngControl->AdminControl PPE PPE Deployment (Nitrile Gloves, Lab Coat, Goggles) AdminControl->PPE Handling Safe Handling & Weighing PPE->Handling Spill Spill Scenario Handling->Spill Accidental Release Disposal Waste Disposal Protocols Handling->Disposal Routine Completion Spill->Disposal Cleanup Waste

Fig 1. Hierarchy of controls and operational workflow for handling hazardous pyrazole derivatives.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US); 2011. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories. U.S. Department of Labor. Available at:[Link]

  • Pillai, S. P., et al. "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection." Frontiers in Public Health, Vol. 13 (2025). Available at:[Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。